4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
Beschreibung
Eigenschaften
IUPAC Name |
4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O/c1-10(3-2-8-18)17-13-6-7-16-14-9-11(15)4-5-12(13)14/h4-7,9-10,18H,2-3,8H2,1H3,(H,16,17)/i2D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUKCXDUDOUBKN-IJPFRAOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Chemical Properties and Applications of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 is a deuterated analog of a chloroquinoline derivative. Stable isotope-labeled compounds, such as this one, are indispensable tools in pharmaceutical research and development. Their near-identical physicochemical properties to their non-labeled counterparts, combined with a distinct mass difference, make them ideal for use as internal standards in quantitative bioanalytical assays using mass spectrometry. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, with a focus on its role in the analytical workflow for related therapeutic compounds like Chloroquine and Hydroxychloroquine.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its use in analytical method development and as a synthetic intermediate.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2] |
| Synonym | 4-(4'-Hydroxy-1'-methyl-3,4-butylamino-d4)-7-chloroquinoline | [1][3] |
| CAS Number | 1215752-28-5 | |
| Molecular Formula | C₁₄H₁₃D₄ClN₂O | [1] |
| Molecular Weight | 268.78 g/mol | [1] |
| Appearance | Neat | [1] |
| Primary Application | Intermediate in the synthesis of labeled Cletoquine and Chloroquine. | [1] |
Note: "Neat" indicates the substance is supplied in its pure form, without any solvent.
Experimental Protocols
General Synthesis of 4-Aminoquinoline Derivatives
Methodology:
-
Reactant Mixture: 4,7-dichloroquinoline is reacted with an appropriate amine—in this case, a deuterated 4-amino-1-pentanol derivative.
-
Reaction Conditions: The mixture is typically heated in a suitable solvent or neat (without solvent). For instance, a mixture of a 7-substituted-4-chloro-quinoline (1 equivalent) and the desired amine (2 equivalents) can be heated to 120–130 °C for several hours with continuous stirring.[4]
-
Work-up: After cooling, the reaction mixture is dissolved in an organic solvent like dichloromethane.
-
Purification: The organic solution is washed sequentially with an aqueous basic solution (e.g., 5% NaHCO₃), water, and brine.[4] The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.[4]
-
Final Precipitation: The final product is often precipitated from a non-polar solvent system (e.g., hexane:chloroform) to achieve higher purity.[4]
Core Applications and Methodologies
The primary application of this compound is as a precursor to, and an internal standard for, the quantification of drugs like hydroxychloroquine. Its utility in mass spectrometry-based bioanalysis is a cornerstone of pharmacokinetic and metabolic studies.
Use as an Internal Standard in LC-MS/MS Analysis
Methodology:
-
Standard Preparation: A stock solution of this compound (or a derivative like Hydroxychloroquine-d4) is prepared at a precise, known concentration in a suitable organic solvent (e.g., methanol).
-
Sample Spiking: A small, exact volume of the internal standard stock solution is added to all samples (e.g., plasma, urine), calibration standards, and quality control samples before any processing.
-
Sample Extraction: The biological samples are subjected to an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove proteins and other interfering matrix components.
-
LC-MS/MS Analysis: The extracted samples are injected into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The liquid chromatograph separates the analyte (e.g., hydroxychloroquine) from its deuterated internal standard and other remaining matrix components. The mass spectrometer detects and quantifies both the analyte and the internal standard based on their unique mass-to-charge ratios.
-
Quantification: The concentration of the analyte in the original sample is calculated from the ratio of the analyte's peak area to the internal standard's peak area. This ratio corrects for any variability in sample preparation, injection volume, and instrument response.
Caption: Workflow for Quantitative Analysis using a Deuterated Internal Standard.
Biological Context: Mechanism of Action of Chloroquine/Hydroxychloroquine
Understanding the biological activity of the non-deuterated parent compounds is critical for appreciating the significance of their accurate quantification. Chloroquine and hydroxychloroquine exert their therapeutic effects through multiple mechanisms, primarily related to their accumulation in acidic intracellular compartments like lysosomes.[5]
Key Mechanisms:
-
Lysosomal pH Increase: As weak bases, these drugs accumulate in lysosomes, raising the internal pH. This disrupts the function of acid-dependent enzymes, interfering with processes like antigen presentation and autophagy.[5][6]
-
Inhibition of Toll-Like Receptors (TLRs): Hydroxychloroquine can inhibit the stimulation of endosomal TLRs, particularly TLR9.[7] TLRs are key components of the innate immune system that recognize microbial products and trigger inflammatory responses. By inhibiting TLR signaling, the drugs can dampen the production of inflammatory cytokines.
-
Antimalarial Action: In the malaria parasite, the drugs interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion.[6][7] This leads to the buildup of toxic heme, killing the parasite.[7]
Caption: Simplified Signaling Pathway for Hydroxychloroquine's Immunomodulatory Effects.
Conclusion
This compound is a specialized chemical tool vital for advanced pharmaceutical analysis. Its role as an intermediate and, more importantly, as a precursor to internal standards for mass spectrometry, enables the precise and accurate quantification of clinically significant drugs like chloroquine and hydroxychloroquine. The robust methodologies facilitated by this deuterated compound are essential for pharmacokinetic studies, therapeutic drug monitoring, and the overall development of safer and more effective medicines. This guide provides the core technical information required by researchers to effectively utilize this compound in a laboratory setting.
References
- 1. This compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. This compound [lgcstandards.com]
- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Hydroxychloroquine - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Synthesis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, a deuterated analog of a 4-aminoquinoline derivative. This document details the proposed synthetic route, experimental protocols, and expected analytical data. The inclusion of deuterium atoms makes this compound a valuable internal standard for pharmacokinetic and metabolic studies of its non-deuterated counterpart.
Synthetic Pathway Overview
The synthesis of this compound can be conceptually divided into two main stages:
-
Synthesis of the deuterated side chain: Preparation of 4-amino-1-pentanol-d4.
-
Coupling with the quinoline core: Nucleophilic aromatic substitution of 4,7-dichloroquinoline with the deuterated side chain.
A proposed synthetic scheme is outlined below. The key deuteration step is achieved through the reduction of a suitable precursor with a deuterium source.
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocols
Stage 1: Synthesis of 4-Amino-1-pentanol-d4
This stage focuses on the preparation of the deuterated amino alcohol side chain. A plausible route involves the reduction of a deuterated γ-nitro ester.
2.1.1. Step 1: Synthesis of Deuterated γ-Nitro Ester
A suitable starting material, such as ethyl 4-nitrobutanoate, can be deuterated at the α-position to the nitro group via a base-catalyzed hydrogen/deuterium exchange with deuterium oxide.
-
Materials: Ethyl 4-nitrobutanoate, Sodium methoxide, Deuterium oxide (D₂O), Diethyl ether.
-
Procedure:
-
To a solution of ethyl 4-nitrobutanoate in diethyl ether, add a catalytic amount of sodium methoxide.
-
Add an excess of deuterium oxide to the mixture.
-
Stir the reaction vigorously at room temperature for 12-24 hours.
-
Monitor the deuterium incorporation by ¹H NMR spectroscopy.
-
Upon completion, neutralize the reaction with a weak acid (e.g., ammonium chloride solution).
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the deuterated γ-nitro ester.
-
2.1.2. Step 2: Reduction of Deuterated γ-Nitro Ester to 4-Amino-1-pentanol-d4
The deuterated γ-nitro ester is then reduced to the corresponding amino alcohol using a strong reducing agent that can also serve as a deuterium source for the ester reduction.
-
Materials: Deuterated γ-nitro ester, Lithium aluminum deuteride (LiAlD₄), Anhydrous tetrahydrofuran (THF), Deuterated water (D₂O).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum deuteride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the deuterated γ-nitro ester in anhydrous THF to the LiAlD₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully quench the reaction by the dropwise addition of deuterated water at 0 °C, followed by a 15% sodium hydroxide solution in D₂O, and then more D₂O.
-
Filter the resulting precipitate and wash thoroughly with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude 4-amino-1-pentanol-d4 by vacuum distillation or column chromatography.
-
Stage 2: Synthesis of this compound
This final stage involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with the synthesized deuterated amino alcohol.
-
Materials: 4,7-Dichloroquinoline, 4-Amino-1-pentanol-d4, Phenol (as solvent/catalyst), Potassium iodide (optional).
-
Procedure:
-
In a reaction vessel, combine 4,7-dichloroquinoline and a slight excess (1.1-1.2 equivalents) of 4-amino-1-pentanol-d4.
-
Add molten phenol to the mixture to act as a solvent and catalyst. A catalytic amount of potassium iodide can be added to facilitate the reaction.
-
Heat the mixture to 120-130 °C and stir for 6-12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add a suitable organic solvent such as dichloromethane.
-
Wash the organic layer with an aqueous solution of sodium hydroxide to remove phenol, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane).
-
Data Presentation
The following tables summarize the expected quantitative data for the key compounds in this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Appearance |
| 4-Amino-1-pentanol-d4 | C₅H₉D₄NO | 107.20 | 60-70 (from nitro ester) | Colorless to pale yellow liquid |
| 4,7-Dichloroquinoline | C₉H₅Cl₂N | 198.05 | - | Off-white to yellow solid |
| This compound | C₁₄H₁₃D₄ClN₂O | 268.79 | 70-80 | Pale yellow solid |
Table 1: Physicochemical properties and expected yields.
| Compound | Technique | Expected Data |
| 4-Amino-1-pentanol-d4 | ¹H NMR | Absence of signals corresponding to the deuterated positions. |
| MS (ESI+) | m/z = 108.2 [M+H]⁺ | |
| This compound | ¹H NMR | Characteristic signals for the quinoline ring protons and the non-deuterated protons of the pentanol side chain. |
| ¹³C NMR | Expected signals for all carbon atoms. | |
| MS (ESI+) | m/z = 269.8 [M+H]⁺ | |
| HRMS | Calculated for C₁₄H₁₄D₄ClN₂O [M+H]⁺, observed value should be within ± 5 ppm. |
Table 2: Expected analytical data.
Mandatory Visualizations
Figure 2: Experimental workflow for the synthesis.
Figure 3: Logical relationship of key components.
Deuterated Chloroquine Analogs: A Technical Guide for Research Professionals
An In-depth Whitepaper on Synthesis, Mechanism, and Application
This technical guide provides a comprehensive overview of deuterated chloroquine analogs for researchers, scientists, and drug development professionals. It covers the synthesis, mechanism of action, pharmacokinetic properties, and in vitro and in vivo studies of these compounds, presenting key quantitative data in structured tables and detailing experimental protocols. Visual diagrams generated using Graphviz are included to illustrate complex pathways and workflows.
Introduction to Deuterated Chloroquine Analogs
Chloroquine, a 4-aminoquinoline compound, has been a cornerstone in the treatment and prophylaxis of malaria for decades.[1][2] Its mechanism of action primarily involves the inhibition of hemozoin biocrystallization in the malaria parasite's food vacuole, leading to the accumulation of toxic free heme and subsequent parasite death.[1][3][4] However, the emergence of drug-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents.[5][6]
Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in drug discovery to improve pharmacokinetic and metabolic profiles. This modification can lead to stronger chemical bonds (C-D vs. C-H), potentially slowing down metabolism by cytochrome P450 enzymes and prolonging the drug's half-life.[7] This guide focuses on deuterated analogs of chloroquine, exploring their synthesis and potential as research tools and therapeutic agents.
Synthesis of Deuterated Chloroquine Analogs
The synthesis of deuterated chloroquine and its metabolites has been described in detail, achieving high levels of deuterium enrichment. These labeled compounds are invaluable as internal standards in metabolism and pharmacokinetic studies.
Synthesis of [2H4] Chloroquine and Metabolites
A common synthetic route for deuterium-labeled chloroquine involves the use of deuterated reagents at specific steps. For instance, [2H4] chloroquine can be synthesized with over 98% deuterium enrichment.[8] The synthesis of its metabolites, such as [2H5] desethylchloroquine, has also been achieved with similar efficiency.[8]
Experimental Protocol: Synthesis of [2H3] N-(4-(7-chloroquinolin-4-ylamino)-pentyl)acetamide [8]
-
To a solution of N-(4-(7-chloroquinolin-4-ylamino)pentyl)amine (1.2 g, 4.55 mmol) and triethylamine (0.92 g, 9.1 mmol) in dichloromethane (CH2Cl2), [2H3] acetyl chloride (0.445 g, 5.46 mmol) is added slowly over 30 minutes.
-
The reaction solution is stirred for 30 minutes at room temperature.
-
The solution is then cooled in an ice/water bath and basified with a saturated sodium bicarbonate (NaHCO3) solution.
-
The product is extracted with CH2Cl2 (50 mL x 5).
-
The organic layers are combined and concentrated under reduced pressure to yield a white solid.
A generalized workflow for the synthesis of deuterated chloroquine analogs is presented below.
References
- 1. Chloroquine - Wikipedia [en.wikipedia.org]
- 2. studyguides.com [studyguides.com]
- 3. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chloroquine analogs as antimalarial candidates with potent in vitro and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
An In-depth Technical Guide to 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
CAS Number: 1215752-28-5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, a deuterated analog of a metabolite of hydroxychloroquine. This document consolidates available data on its chemical properties, proposed synthesis, and its primary application as an internal standard in pharmacokinetic and drug metabolism studies. Experimental protocols and relevant biological pathways are also detailed to support its use in a research and development setting.
Chemical and Physical Properties
This compound is the isotopically labeled version of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, also known as Desethylhydroxychloroquine or Cletoquine. The incorporation of four deuterium atoms provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.
| Property | This compound | 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol (Non-Labeled) |
| CAS Number | 1215752-28-5[1] | 10500-64-8[2] |
| Molecular Formula | C₁₄H₁₃D₄ClN₂O[1] | C₁₄H₁₇ClN₂O[2] |
| Molecular Weight | 268.78 g/mol [1] | 264.75 g/mol [2] |
| Appearance | Neat (form not specified by most vendors)[1] | Not specified |
| Synonyms | 4-(4'-Hydroxy-1'-methyl-3,4-butylamino-d4)-7-chloroquinoline[1] | 4-(4′-Hydroxy-1′-methyl-3,4-butylamino)-7-chloroquinoline[3] |
| IUPAC Name | 4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentan-1-ol[4] | 4-[(7-chloroquinolin-4-yl)amino]pentan-1-ol[2] |
| InChI Key | BZUKCXDUDOUBKN-IJPFRAOOSA-N[1] | BZUKCXDUDOUBKN-UHFFFAOYSA-N[2] |
| SMILES | [2H]C([2H])(O)C([2H])([2H])CC(C)Nc1ccnc2cc(Cl)ccc12[1] | CC(N)CCCO.Clc1cc2nccc(c2cc1)N[2] |
Synthesis and Manufacturing
A detailed, publicly available synthesis protocol for this compound is not available. However, a plausible synthetic route can be proposed based on established methods for the synthesis of 4-aminoquinoline derivatives and general deuteration techniques. The synthesis can be logically divided into two main stages: the preparation of the deuterated side chain and its subsequent coupling with the quinoline core.
Proposed Synthetic Workflow
References
An In-Depth Technical Guide to the Isotopic Labeling of 4-Aminoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the methods for isotopically labeling 4-aminoquinoline derivatives, a critical class of compounds with significant therapeutic applications, most notably as antimalarial agents. The introduction of isotopic labels, such as deuterium (²H or D), tritium (³H or T), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), into these molecules is indispensable for a wide range of studies, including metabolic fate (ADME), pharmacokinetic (PK) and pharmacodynamic (PD) profiling, and as internal standards for quantitative mass spectrometry. This document details the synthetic strategies for introducing these isotopes, presents quantitative data for key labeling procedures, and outlines the utility of these labeled compounds in elucidating biological mechanisms, such as the inhibition of autophagy.
Core Principles of Isotopic Labeling
Isotopic labeling involves the replacement of an atom in a molecule with one of its isotopes. For 4-aminoquinoline derivatives, this is typically achieved through chemical synthesis. The choice of isotope depends on the intended application.
-
Stable Isotopes (²H, ¹³C, ¹⁵N): These non-radioactive isotopes are primarily used in mass spectrometry-based applications. The mass difference introduced by the isotope allows for the differentiation and quantification of the labeled compound from its unlabeled counterpart. Deuterium labeling can also be used to investigate kinetic isotope effects and alter metabolic pathways.[1]
-
Radioisotopes (³H, ¹⁴C): These isotopes are radioactive and are detected by their decay. They are employed in studies requiring high sensitivity, such as in vitro and in vivo metabolic studies, receptor binding assays, and autoradiography.[1][2] Tritium offers a higher specific activity, while carbon-14 provides a metabolically stable label.[1]
Synthesis of Isotopically Labeled 4-Aminoquinoline Derivatives
The synthesis of isotopically labeled 4-aminoquinolines generally involves late-stage introduction of the isotope to maximize efficiency and reduce costs.
Stable Isotope Labeling
Deuterium (²H) Labeling:
Deuterium can be introduced into the side chains of 4-aminoquinolines. For instance, [²H₅]chloroquine has been synthesized by alkylating desethylchloroquine with [²H₅]ethyl iodide.[3] This method provides a stable internal standard for mass spectrometry.
Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling:
Dual labeling with ¹³C and ¹⁵N has been achieved for chloroquine and amodiaquine.[4][5] The synthesis often starts from a uniformly ¹³C-labeled precursor, such as benzene, which is then carried through a multi-step synthesis to build the quinoline core.[4][5] The ¹⁵N label can be introduced via a nitrate salt during the synthesis.[6] These multi-labeled compounds are particularly valuable as standards in metabolomics studies.
Radiolabeling
Tritium (³H) Labeling:
Tritiated chloroquine can be prepared with high specific activity.[4] One method involves the catalytic dehalogenation of an iodo-precursor of chloroquine with tritium gas.[7] Alternatively, [N-ethyl-³H]chloroquine can be synthesized by alkylating desethylchloroquine with [³H]ethyl iodide.[7]
Carbon-14 (¹⁴C) Labeling:
The introduction of ¹⁴C into the 4-aminoquinoline scaffold is a more involved process, often requiring a custom multi-step synthesis.[8] The position of the ¹⁴C label is strategically chosen to be metabolically stable to avoid loss of the radiolabel during biological processing.[1]
Quantitative Data on Isotopic Labeling
The efficiency of isotopic labeling is assessed by the chemical yield and the isotopic purity of the final product. For radiolabeled compounds, the specific activity is a critical parameter.
| Labeled Compound | Isotope(s) | Labeling Method | Chemical Yield (%) | Isotopic Purity/Enrichment (%) | Specific Activity | Reference(s) |
| [²H₅]Chloroquine | ²H | Alkylation with [²H₅]ethyl iodide | 46.07 | >98 | N/A | [3] |
| [¹³C, ¹⁵N]Chloroquine | ¹³C, ¹⁵N | Multi-step synthesis from U-¹³C-benzene | Not specified | M+7 isotopomer | N/A | [4][5] |
| [¹³C, ¹⁵N]Amodiaquine | ¹³C, ¹⁵N | Multi-step synthesis from U-¹³C-benzene | Not specified | M+7 isotopomer | N/A | [4][5] |
| [3-³H]Chloroquine | ³H | Catalytic tritium dehalogenation | Not specified | Not specified | High | [4][7] |
| [N-ethyl-³H]Chloroquine | ³H | Alkylation with [³H]ethyl iodide | Not specified | Not specified | High | [7] |
| [¹⁴C]MMV390048 | ¹⁴C | 3-step synthesis from [¹⁴C]methyl iodide | 15.5 (radiochemical) | >99 (radiochemical) | Not specified | [2] |
Experimental Protocols
Synthesis of [²H₅]Chloroquine Diphosphate[3]
-
Alkylation: To a suspension of desethylchloroquine (1.8 g, 6.17 mmol) and K₂CO₃ (0.85 g, 6.17 mmol) in dry DMF (18 mL), add [²H₅]ethyl iodide slowly.
-
Reaction: Stir the reaction solution for 8 hours at room temperature.
-
Work-up: Dilute the mixture with water (150 mL) under an ice/water bath and extract with EtOAc (9 x 100 mL).
-
Purification: Combine the organic layers and evaporate to dryness. Purify the crude product by column chromatography on a silica gel column, eluting with CH₂Cl₂/saturated methanol ammonia (10:0.7) to afford the free base.
-
Salt Formation: Prepare the diphosphate salt as required.
General Procedure for ¹³C and ¹⁵N Labeling of Chloroquine and Amodiaquine[4][5][6]
The synthesis of [¹³C, ¹⁵N]-labeled chloroquine and amodiaquine begins with uniformly ¹³C-labeled benzene and ¹⁵N-labeled potassium nitrate to produce M+7 isotopomers.
-
Precursor Synthesis: Synthesize the labeled quinoline core structure. For chloroquine, this involves the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one. For amodiaquine, 4,7-dichloroquinoline is the key intermediate.
-
Coupling Reaction:
-
For chloroquine and its metabolites, perform an aryl substitution with the corresponding amines on the 7-chloro-1,2,3,4-tetrahydroquinolin-4-one precursor.
-
For amodiaquine and its metabolites, conduct a selective aryl-halogen exchange with the corresponding amines on the 4,7-dichloroquinoline precursor.
-
-
Purification: Purify the final labeled compounds using standard chromatographic techniques.
Applications in Biological Research: Elucidating the Role of 4-Aminoquinolines in Autophagy
Isotopically labeled 4-aminoquinolines are invaluable tools for studying their mechanism of action. Chloroquine, a well-known autophagy inhibitor, exerts its effect by disrupting lysosomal function.[3][9]
Signaling Pathway of Autophagy Inhibition by Chloroquine
Chloroquine, as a weak base, freely permeates cell membranes and accumulates in the acidic environment of lysosomes.[3][6] Inside the lysosome, it becomes protonated and trapped, leading to an increase in the lysosomal pH.[3][7] This has two main consequences:
-
Inhibition of Lysosomal Enzymes: The acidic hydrolases within the lysosome are pH-dependent and become inactive at a higher pH, preventing the degradation of autophagic cargo.[3]
-
Impairment of Autophagosome-Lysosome Fusion: Chloroquine has been shown to inhibit the fusion of autophagosomes with lysosomes, which is a critical final step in the autophagic process.[6][9] This leads to the accumulation of autophagosomes within the cell.
The use of labeled chloroquine allows for precise tracking of its subcellular localization and quantification of its effects on autophagic flux.
References
- 1. A perspective on tritium versus carbon-14: ensuring optimal label selection in pharmaceutical research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Tritium labelling and characterization of the antimalarial drug (+/-)-chloroquine by several methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of stable isotope-labeled chloroquine and amodiaquine and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulation of autophagy and chloroquine sensitivity by oncogenic RAS in vitro is context-dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 14C Radiolabeling | Carbon 14 Isotope Radiolabel | Selcia [selcia.com]
- 9. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Characteristics of Deuterated Internal Standards
Introduction
In the fields of pharmaceutical development, clinical research, and bioanalysis, the accuracy and precision of quantitative mass spectrometry are of utmost importance. Deuterated internal standards (D-IS) are considered the gold standard for achieving reliable and robust analytical data.[1][2] A D-IS is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H or D).[1][3] The core principle behind their use is that they are chemically almost identical to the analyte, ensuring they behave similarly throughout sample preparation and analysis, yet are physically distinguishable by a mass spectrometer due to the mass difference.[2] This co-elution and analogous behavior are critical for compensating for sources of error such as matrix effects and variability in sample recovery.[2]
This technical guide provides a comprehensive exploration of the core physical characteristics of deuterated internal standards, offering detailed experimental protocols for their characterization and data-driven insights for researchers, scientists, and drug development professionals.
Core Physical Characteristics
The substitution of hydrogen with deuterium, while seemingly minor, imparts several distinct physical properties to the molecule that are fundamental to its function as an internal standard.
Molecular Weight and Mass Shift
The most fundamental characteristic of a deuterated standard is its increased molecular weight. Deuterium contains one proton and one neutron, effectively doubling the mass of the hydrogen atom it replaces.[4] This mass shift is what allows a mass spectrometer to differentiate the internal standard from the target analyte.[2] For robust analysis, the mass increase should be sufficient to move the signal outside the natural isotopic distribution of the unlabeled analyte, with a mass difference of at least 3 atomic mass units (amu) often recommended to prevent cross-talk.[5]
Carbon-Deuterium (C-D) Bond Properties
The C-D bond is stronger and has a lower zero-point vibrational energy compared to the carbon-hydrogen (C-H) bond.[6] This is because the greater mass of deuterium leads to a lower vibrational frequency.[7] Consequently, more energy is required to break a C-D bond than a C-H bond. This fundamental difference in bond energy is the origin of several other phenomena, including the kinetic isotope effect and altered chromatographic behavior.
Isotopic and Chemical Purity
For a deuterated standard to be reliable, it must possess both high chemical and high isotopic purity.[1]
-
Chemical Purity refers to the absence of other chemical compounds and should typically be greater than 99% to minimize the risk of chromatographic interference.[1]
-
Isotopic Purity (or Isotopic Enrichment) is the proportion of the D-IS molecules that are correctly labeled with deuterium.[1] The industry-accepted standard is a minimum of 98% isotopic enrichment.[8] The most critical isotopic impurity is the unlabeled analyte (the M+0 version), which can contribute to the analyte's signal and cause a positive bias, particularly at the lower limit of quantitation (LLOQ).[1]
Chromatographic Behavior: The Deuterium Isotope Effect
Contrary to the assumption that isotopologues behave identically, deuterated compounds often exhibit slightly different chromatographic retention times than their non-deuterated counterparts.[3][9] This phenomenon is known as the "deuterium isotope effect" or "chromatographic isotope effect".[3] In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier.[3][10] This is attributed to the fact that the C-D bond is shorter and less polarizable than the C-H bond, leading to weaker van der Waals interactions with the nonpolar stationary phase.[4][11] While the retention time shift (ΔtR) is often small, it can be significant enough to cause a separation of the analyte and the internal standard, which may compromise the accurate correction of matrix effects if they do not co-elute.[3][5][12]
Stability and Hydrogen-Deuterium (H/D) Exchange
The stability of the deuterium label is critical. Deuterium atoms can sometimes be exchanged with hydrogen atoms from the surrounding solvent or matrix, a process known as back-exchange.[2] This is a particular concern for deuterium atoms located on heteroatoms (like -OH or -NH2) or on carbons adjacent to carbonyl groups, as these positions are more labile.[3][13] To ensure stability, deuterium labels should be placed on stable carbon positions.[3] Improper storage or handling, such as in acidic or basic solutions, can catalyze this exchange and diminish the isotopic purity of the standard.[3]
The Kinetic Isotope Effect (KIE)
The greater strength of the C-D bond means that reactions involving the cleavage of this bond in the rate-determining step will be slower than the equivalent reaction involving a C-H bond. This is known as the deuterium kinetic isotope effect (KIE).[7] The KIE is a powerful tool for studying reaction mechanisms and is increasingly leveraged in drug development.[10] By strategically deuterating a drug molecule at a site of metabolism, its metabolic rate can be slowed, potentially improving its pharmacokinetic profile and half-life.[4]
Quantitative Data Summary
The following tables summarize key quantitative data related to the physical characteristics of deuterated internal standards.
Table 1: Comparison of C-H versus C-D Bond Properties
| Property | Carbon-Hydrogen (C-H) Bond | Carbon-Deuterium (C-D) Bond | Rationale for Difference |
| Bond Strength | Weaker | Stronger | Lower zero-point vibrational energy due to deuterium's greater mass.[14] |
| Bond Length | Longer | Shorter | Reduced amplitude of vibrations for the heavier deuterium atom.[11] |
| Polarizability | More Polarizable | Less Polarizable | The electron cloud is held more tightly in the shorter C-D bond.[11][15] |
| Vibrational Frequency | Higher | Lower | Directly related to the greater mass of the deuterium isotope.[7] |
Table 2: Recommended Purity Levels for Deuterated Internal Standards
| Purity Type | Recommended Level | Rationale |
| Chemical Purity | >99% | Minimizes the risk of interference from other chemical compounds.[1][8] |
| Isotopic Enrichment | ≥98% | Ensures accurate quantification by minimizing the contribution of the unlabeled analyte (M+0) to the target signal.[8][16] |
Table 3: Factors Influencing Chromatographic Retention Time Shift (ΔtR)
| Factor | Impact on Retention Time Shift | Explanation |
| Number of Deuterium Atoms | A larger number of deuterium atoms generally leads to a greater shift.[12] | The cumulative effect of multiple C-D bonds amplifies the difference in intermolecular interactions. |
| Position of Deuteration | Labels on more lipophilic parts of the molecule may cause a more pronounced effect in RPLC.[11][12] | Deuteration alters the hydrophobicity, which is a key driver of retention in reversed-phase chromatography. |
| Chromatographic Conditions | Mobile phase composition, column chemistry, and temperature can all influence the degree of separation.[12] | These parameters directly control the interactions between the analyte/standard and the stationary phase. |
Experimental Protocols for Characterization
Rigorous analytical characterization is essential to verify the quality and suitability of a deuterated internal standard.
Protocol for Determining Isotopic Purity and Cross-Contribution
This protocol uses high-resolution mass spectrometry (HRMS) to assess isotopic enrichment and quantify the contribution of the D-IS to the unlabeled analyte signal.
Objective: To verify the isotopic purity of a D-IS and quantify its cross-talk.[1]
Methodology:
-
Solution Preparation:
-
D-IS Purity Check Solution: Prepare a high-concentration solution of the D-IS in a suitable solvent (e.g., 10 µg/mL).[1]
-
"Zero Sample": Prepare a blank matrix sample (e.g., plasma) and spike it only with the D-IS at the final working concentration to be used in the assay.[1]
-
LLOQ Sample: Prepare a blank matrix sample spiked with the unlabeled analyte at the lower limit of quantitation (LLOQ).[1]
-
-
HRMS Analysis (Purity):
-
Infuse or inject the "D-IS Purity Check Solution" into a high-resolution mass spectrometer.
-
Acquire a full-scan mass spectrum over the relevant m/z range.
-
-
LC-MS/MS Analysis (Contribution):
-
Inject the "Zero Sample" and "LLOQ Sample" onto the LC-MS/MS system using the final validated method in Multiple Reaction Monitoring (MRM) mode.[1]
-
-
Data Analysis and Calculation:
-
Isotopic Purity Calculation: From the HRMS full scan data, integrate the peak intensities for the desired deuterated molecule (e.g., M+n) and all other isotopologues, including the unlabeled analyte (M+0).[17][18]
-
Isotopic Purity (%) = [Intensity(M+n) / Σ(Intensities of all isotopologues)] * 100
-
-
Cross-Contribution Calculation:
-
Measure the peak area of the analyte's MRM transition in the "Zero Sample" (Area_Analyte_in_Zero).[1]
-
Measure the peak area of the analyte's MRM transition in the "LLOQ Sample" (Area_Analyte_in_LLOQ).[1]
-
Contribution (%) = (Area_Analyte_in_Zero / Area_Analyte_in_LLOQ) * 100
-
This contribution should be acceptably low (e.g., <5%) to ensure it does not compromise accuracy at the LLOQ.
-
-
Complementary Technique: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the specific location of the deuterium labels. ¹H NMR can show the disappearance of a proton signal at the site of deuteration, while ²H NMR directly detects the deuterium atoms.[19][20]
Protocol for Assessing Stability
This protocol evaluates the stability of a deuterated standard under conditions mimicking sample handling and storage.[6]
Objective: To confirm that the D-IS does not degrade or undergo H/D exchange during the entire analytical process.
Methodology:
-
Sample Preparation: Prepare multiple replicates of quality control (QC) samples by spiking a blank matrix with the analyte and the D-IS at a known concentration.[6]
-
Establish Baseline (T0): Analyze a set of freshly prepared QC samples immediately to establish a baseline response ratio (Analyte Peak Area / D-IS Peak Area).[6]
-
Stability Tests:
-
Short-Term/Bench-Top Stability: Store QC samples at room temperature for a period that mimics the expected sample handling time (e.g., 4-24 hours).[6]
-
Long-Term Stability: Store QC samples at the intended storage temperature (-20°C or -80°C) for an extended duration (e.g., weekly or monthly analysis).[6]
-
Freeze-Thaw Stability: Subject QC samples to a minimum of three freeze-thaw cycles, freezing them at -20°C or -80°C and allowing them to thaw completely at room temperature for each cycle.[6]
-
-
Analysis: After the designated storage period or final thaw cycle, analyze the stability samples alongside a fresh set of calibration standards.
-
Data Evaluation: Calculate the response ratios for the stability samples and compare them to the baseline (T0) values. The standard is considered stable if the results are within a predefined acceptance criterion, typically ±15% of the T0 value.[6]
Visualizations and Workflows
Diagrams created using Graphviz help to visualize the complex relationships and workflows associated with deuterated standards.
Caption: Logical flow of the Deuterium Isotope Effect in chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated drug - Wikipedia [en.wikipedia.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Question on MS/MS techniques - Page 2 - Chromatography Forum [chromforum.org]
- 10. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 14. benchchem.com [benchchem.com]
- 15. Deuteration Effects on the Physical and Optoelectronic Properties of Donor–Acceptor Conjugated Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resolvemass.ca [resolvemass.ca]
- 17. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 19. benchchem.com [benchchem.com]
- 20. resolvemass.ca [resolvemass.ca]
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 supplier information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, a deuterated analog of a chloroquine metabolite. This document is intended for researchers, scientists, and drug development professionals utilizing stable isotope-labeled compounds in their studies.
Introduction
This compound is the deuterated form of 4-[(7-chloro-4-quinolinyl)amino]-1-pentanol, a metabolite of the widely used antimalarial and antirheumatic drug, chloroquine. Due to the nearly identical physicochemical properties to its unlabeled counterpart, this compound is an invaluable tool in analytical and research settings.[1] Its primary application is as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS), for pharmacokinetic, drug metabolism, and bioequivalence studies of chloroquine and its derivatives.[1] The incorporation of deuterium atoms provides a distinct mass shift, allowing for its differentiation from the endogenous analyte while ensuring similar behavior during sample preparation and analysis.
Supplier Information
Several chemical suppliers specialize in the provision of this compound for research purposes. While specific product details should always be confirmed with the supplier, the following companies are recognized distributors:
-
CymitQuimica: Lists the compound under the brand TRC.[2]
-
Santa Cruz Biotechnology (SCBT): Provides the compound for research use only.[3][4]
-
Fisher Scientific: Distributes the compound from Toronto Research Chemicals (TRC).[5]
-
LGC Standards: Offers the product and can provide a certificate with exact weight packaging.[6][7]
Technical Data
Quantitative data for a specific lot of this compound is typically provided in a Certificate of Analysis (CoA) from the supplier. Below is a summary of expected technical specifications.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | This compound | CymitQuimica[2] |
| Synonyms | 4-(4'-Hydroxy-1'-methyl-3,4-butylamino-d4)-7-chloroquinoline | CymitQuimica[2] |
| Molecular Formula | C₁₄H₁₃D₄ClN₂O | CymitQuimica[2] |
| Molecular Weight | 268.78 g/mol | CymitQuimica[2] |
| CAS Number | 1215752-28-5 | LGC Standards[6] |
| Unlabeled CAS | 10500-64-8 | LGC Standards[6] |
| Appearance | Neat | CymitQuimica[2] |
Table 2: Typical Analytical Specifications from a Certificate of Analysis
| Parameter | Specification | Method |
| Purity | ≥98% | HPLC, LC-MS |
| Isotopic Enrichment | ≥98% Deuterium | Mass Spectrometry |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry |
| Solubility | Soluble in Methanol, DMSO | Visual Inspection |
Experimental Protocols
The primary application of this compound is as an internal standard in quantitative bioanalysis. The following is a generalized protocol for its use in an LC-MS workflow for the quantification of its unlabeled analog in a biological matrix (e.g., plasma).
Preparation of Stock and Working Solutions
-
Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh the unlabeled analyte and the deuterated internal standard. Dissolve each in a suitable organic solvent, such as methanol, to a final concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the analyte stock solution with the appropriate solvent to cover the expected concentration range in the samples.
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution to a concentration that provides a consistent and robust signal in the mass spectrometer (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
-
Sample Spiking: To an aliquot of the biological sample (e.g., 100 µL of plasma), add a small, precise volume of the internal standard working solution (e.g., 10 µL). This should be done for all samples, including calibration standards and quality controls.
-
Protein Precipitation: Add three volumes of a cold organic solvent, such as acetonitrile, to the sample to precipitate proteins.
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase for LC-MS analysis.
LC-MS Analysis
-
Chromatographic Separation: Inject the reconstituted sample onto a suitable LC column (e.g., C18) to separate the analyte and internal standard from other matrix components.
-
Mass Spectrometric Detection: Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect the specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.
-
Quantification: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard. This ratio is then used to determine the concentration of the analyte in the sample by comparing it to the calibration curve.
Synthesis Outline
While a specific synthesis protocol for this compound is proprietary to the manufacturers, a plausible synthetic route can be derived from the literature on the synthesis of 4-aminoquinoline derivatives.[8][9] A common approach involves a two-step process.
-
Step 1: Synthesis of Deuterated Side Chain: The deuterated pentanolamine side chain is synthesized first. This would involve standard organic chemistry techniques to introduce deuterium at the desired stable positions, likely through the reduction of a suitable precursor with a deuterated reducing agent.
-
Step 2: Nucleophilic Aromatic Substitution: The deuterated amino-pentanol is then reacted with 4,7-dichloroquinoline.[9] This reaction is a nucleophilic aromatic substitution where the amino group of the side chain displaces the chlorine atom at the 4-position of the quinoline ring.[10] The reaction is typically carried out at an elevated temperature.[9]
Visualizations
Chloroquine Metabolism
Chloroquine undergoes metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[11][12] The major metabolic pathway is N-desethylation, catalyzed by isoforms such as CYP2C8, CYP3A4, and CYP2D6, leading to the formation of desethylchloroquine.[11][13] Further dealkylation results in bisdesethylchloroquine.[12]
Caption: Overview of the primary metabolic pathway of Chloroquine.
Experimental Workflow for LC-MS Quantification
The use of a deuterated internal standard is integral to achieving accurate and precise quantification in LC-MS analysis. The workflow ensures that any variability introduced during sample processing is accounted for.
Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.
Logical Relationship for Accurate Quantification
The fundamental principle behind using a deuterated internal standard is the ratiometric analysis which corrects for variations during the analytical process.
Caption: The logical basis for improved accuracy in quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. This compound, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 6. This compound [lgcstandards.com]
- 7. This compound [lgcstandards.com]
- 8. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 9. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 11. In vitro metabolism of chloroquine: identification of CYP2C8, CYP3A4, and CYP2D6 as the main isoforms catalyzing N-desethylchloroquine formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical pharmacokinetics and metabolism of chloroquine. Focus on recent advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 as an Internal Standard in LC-MS/MS
FOR RESEARCH USE ONLY. NOT FOR USE IN DIAGNOSTIC PROCEDURES.
Introduction
In the field of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision. 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, also known as hydroxychloroquine-d4 (HCQ-d4), is the deuterated analog of hydroxychloroquine (HCQ). Its structural similarity and mass difference make it an ideal internal standard for the quantification of HCQ and its metabolites in various biological matrices. This document provides detailed application notes and protocols for its use.
The principle of isotope dilution mass spectrometry relies on the addition of a known amount of the SIL-IS to samples and calibration standards. Since the SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar ionization effects, effectively compensating for variability in sample preparation, injection volume, and instrument response. The concentration of the analyte is determined by the ratio of the analyte's response to the internal standard's response.
Application: Quantification of Hydroxychloroquine (HCQ) in Biological Matrices
This application note details the use of this compound as an internal standard for the quantitative analysis of hydroxychloroquine in biological matrices such as human plasma, whole blood, and animal tissues. The described methods are applicable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical and preclinical research.
Experimental Protocols
Protocol 1: Analysis of Hydroxychloroquine in Human Plasma
This protocol is adapted from a validated method for the simultaneous quantification of HCQ and its metabolites.[1][2][3][4]
1. Materials and Reagents
-
Analytes: Hydroxychloroquine (HCQ)
-
Internal Standard: this compound (HCQ-d4)
-
Reagents: Acetonitrile, Methanol, Formic Acid, Water (all LC-MS grade)
-
Biological Matrix: K2 or K3 EDTA human plasma
2. Stock and Working Solutions
-
HCQ Stock Solution (1 mg/mL): Prepare in methanol.
-
HCQ-d4 Stock Solution (1 mg/mL): Prepare in methanol.
-
HCQ Working Solutions: Serially dilute the stock solution with a 50:50 mixture of acetonitrile and water to prepare calibration curve standards.
-
HCQ-d4 Working Solution (40 ng/mL): Dilute the stock solution with a 50:50 mixture of acetonitrile and water.
3. Sample Preparation (Solid-Phase Extraction)
-
Pipette 20 µL of plasma sample, calibration standard, or quality control sample into a 96-well plate.
-
Add 20 µL of the HCQ-d4 working solution (40 ng/mL) to all wells except for the blank samples.
-
Proceed with solid-phase extraction as per the manufacturer's protocol.
-
Elute the analytes and evaporate the solvent.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Shimadzu Prominence 20ADXR or equivalent |
| Column | PFP column (2.0 × 50 mm, 3 µm) |
| Mobile Phase A | 0.05% TFA in water |
| Mobile Phase B | 0.05% TFA in acetonitrile |
| Flow Rate | 0.5 mL/min (example, may need optimization) |
| Gradient | Optimized for separation of HCQ and its metabolites |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Sciex API5000 or equivalent triple quadrupole MS |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | HCQ: m/z 336.1 → 247.1; HCQ-d4: m/z 342.1 → 253.1 (Note: A less abundant ion pair from the 37Cl isotope was selected for HCQ-d4 to avoid crosstalk)[1][3] |
Protocol 2: Analysis of Hydroxychloroquine in Human Whole Blood
This protocol is based on a method developed for bioanalysis in human whole blood.[5]
1. Materials and Reagents
-
As listed in Protocol 1, with the biological matrix being human whole blood.
2. Stock and Working Solutions
-
Prepare as described in Protocol 1, adjusting concentrations as needed for the desired calibration range.
3. Sample Preparation (Protein Precipitation)
-
To 50 µL of whole blood sample, add the HCQ-d4 internal standard solution.
-
Add a protein precipitating agent (e.g., acetonitrile or methanol) and vortex thoroughly.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or plate.
-
Inject a portion of the supernatant into the LC-MS/MS system.
4. LC-MS/MS Conditions
| Parameter | Condition |
| LC System | Waters Micromass LC-MS/MS or equivalent |
| Column | Pentafluorophenyl (PFP) column (50 mm × 4.6 mm, 2.6 µm)[5] |
| Mobile Phase | Isocratic elution with ammonium formate solution containing dilute formic acid[5] |
| Flow Rate | 0.45 mL/min[5] |
| Injection Volume | 10 µL[5] |
| Run Time | ~2.2 minutes[5] |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | HCQ: m/z 336 → 247; HCQ-d4: m/z 340 → 251[6] |
Quantitative Data Summary
The following tables summarize the performance characteristics of LC-MS/MS methods using this compound as an internal standard.
Table 1: Linearity and Range of Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) | Reference |
| HCQ | Human Whole Blood | 2 - 500 | >0.99 | [5] |
| HCQ | Human Blood | 5 - 2000 | ≥0.9999 | [6] |
| HCQ | Human Plasma | 2 - 1000 | >0.99 | [1][2] |
| HCQ | Rat Blood | 2.0 - 5000.0 | >0.98 | [7] |
| HCQ | Mouse Blood | 1 - 2000 | ≥0.998 | [8] |
Table 2: Precision and Accuracy
| Matrix | Analyte | Precision (% RSD) | Accuracy (%) | Reference |
| Human Blood | HCQ | ≤ 7.86 (Intra- and Inter-day) | 93.8 - 107.6 | [6] |
Table 3: Recovery
| Matrix | Analyte | Recovery (%) | Reference |
| Human Plasma | HCQ | 88.9 - 94.4 | [2] |
| Rat Blood | HCQ & Metabolites | 86.42 - 93.77 | [7] |
Visualizations
References
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 5. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 6. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Chloroquine in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust and sensitive method for the quantitative analysis of chloroquine in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, chloroquine-d4, ensures high accuracy and precision by compensating for variations during sample preparation and analysis.[1][2] The protocol covers sample preparation using protein precipitation, detailed LC-MS/MS parameters, and method validation performance data. This high-throughput method is suitable for clinical pharmacokinetic studies, requiring small sample volumes and demonstrating excellent reliability.[3][4][5]
Introduction
Chloroquine is a 4-aminoquinoline drug historically used for the treatment and prevention of malaria.[3][5] It is still recommended as a first-line therapy for Plasmodium vivax infections.[3] Accurate quantification of chloroquine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing drug efficacy and resistance. LC-MS/MS is the preferred technique for this analysis due to its high sensitivity and selectivity.[3][6] The incorporation of a deuterated internal standard, such as chloroquine-d4, is considered the gold standard as it shares near-identical physicochemical properties with the analyte, effectively correcting for matrix effects and variability in extraction and ionization.[1][2][7]
Experimental Protocols
Materials and Reagents
-
Analytes: Chloroquine and its metabolite, desethylchloroquine, were obtained from AlsaChim (Illkirch, France).[3][8]
-
Internal Standard: Chloroquine-d4 diphosphate salt was obtained from Santa Cruz Biotechnology (TX, USA).[3][8]
-
Solvents: All solvents such as acetonitrile, methanol, and water were MS grade.[3][8]
-
Other Chemicals: Formic acid (98-100%) and ammonium formate were obtained from Fluka (Sigma-Aldrich, MO, USA).[3] Human plasma with EDTA as an anticoagulant was used as the biological matrix.[3]
Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of chloroquine and chloroquine-d4 in an acetonitrile-water mixture (50:50, v/v) containing 0.5% formic acid.[3] Store at -80°C.
-
Working Solutions: Prepare fresh working solutions by diluting the stock solutions with acetonitrile-water (50:50, v/v).[3]
-
Calibration Standards and Quality Controls (QCs): Spike blank human plasma with appropriate volumes of the chloroquine working solution to create calibration standards and QC samples at various concentrations.
-
Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma (standards, QCs, or unknown samples) into a 96-well plate.
-
Add the internal standard working solution.[1]
-
Perform protein precipitation by adding acetonitrile.[1]
-
Vortex the plate for 2 minutes and then centrifuge at 1100 x g for 2 minutes.[3][8]
-
Transfer the supernatant for injection into the LC-MS/MS system.[1]
-
Instrumentation and Conditions
An API 5000 triple quadrupole mass spectrometer (Sciex) with a TurboV ionization source, operating in positive ion mode, was used for the MS/MS analysis.[3]
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Condition |
| Column | Kinetex PFP, 50 × 4.6 mm, 3.5 μm (Phenomenex)[3] |
| Mobile Phase A | Acetonitrile-ammonium formate 20 mM with 1% formic acid (pH ~2.6) (15:85, v/v)[3] |
| Mobile Phase B | Methanol–acetonitrile (75:25, v/v)[3] |
| Gradient | A gradient elution is used for a total run time of 6.5 minutes per sample, including a washout period to prevent carryover.[3][8] |
| Flow Rate | 700 μl/min[3] |
| Injection Volume | 2 μL[3][4][8] |
| Column Temperature | 40°C |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Chloroquine | Chloroquine-d4 (Internal Standard) |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[6] | Positive Electrospray Ionization (ESI+)[6] |
| MRM Transition | m/z 320.2 → 247.2[3][8] | m/z 324.3 → 146.3[3][8] |
| Collision Energy | 29 V[3][8] | 29 V[3][8] |
| Declustering Potential | Optimized during method development | Optimized during method development |
| Source Temperature | 650°C[4] | 650°C[4] |
Note: The transition m/z 324.3 > 146.3 was selected for chloroquine-d4 to prevent mass interference from the natural isotopes of chloroquine, which could otherwise lead to inaccurate quantification.[3][8]
Data and Performance
The method was validated according to industry guidelines, demonstrating high sensitivity and selectivity.[8]
Table 3: Method Validation and Performance Data
| Parameter | Result |
| Calibration Range | 2–1000 ng/mL (Representative range)[6][9][10] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.82 ng/mL[4] |
| Intra-batch Precision (%CV) | < 15%[4][5] |
| Inter-batch Precision (%CV) | < 15%[4][5] |
| Accuracy (% Bias) | Within ±15% |
| Recovery | Consistently high across concentration levels (e.g., 88-95%)[6][10] |
| Matrix Effect | Minimal and compensated by the deuterated internal standard[6][10] |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantitative analysis of chloroquine from plasma samples.
Analyte and Internal Standard Relationship
This diagram shows the relationship between chloroquine, its primary metabolite, and their corresponding deuterated internal standards used for accurate quantification.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of chloroquine in human plasma.[4][5] The protocol is straightforward, employing a simple protein precipitation step, and achieves excellent analytical performance. The use of a deuterated internal standard is critical for ensuring data accuracy, making this method highly suitable for demanding applications in clinical and pharmaceutical research.[1][2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. myadlm.org [myadlm.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 10. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantitative Analysis of 4-Aminoquinolines using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Aminoquinolines, such as chloroquine and hydroxychloroquine, are a critical class of compounds with applications ranging from antimalarial to immunomodulatory therapies. Accurate quantification of these drugs in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for quantitative bioanalysis, offering high precision and accuracy by using a stable isotope-labeled internal standard to correct for matrix effects and variations in sample processing.[1][2] This document provides a detailed protocol for the analysis of 4-aminoquinolines using IDMS coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway: Immunomodulatory Action of 4-Aminoquinolines
4-Aminoquinolines exert their immunomodulatory effects through various mechanisms, primarily by accumulating in acidic intracellular compartments like lysosomes and endosomes.[3][4][5][6] This accumulation leads to an increase in the internal pH of these organelles, which in turn inhibits the function of Toll-like receptors (TLRs), particularly TLR7 and TLR9, that recognize nucleic acids.[3][4][5] By interfering with TLR signaling, 4-aminoquinolines reduce the production of pro-inflammatory cytokines such as type-1 interferons.[4] Furthermore, the alteration of lysosomal pH impairs antigen processing and presentation by major histocompatibility complex (MHC) class II molecules, thereby dampening the activation of T-cells.[4]
Caption: Immunomodulatory mechanism of 4-aminoquinolines.
Experimental Workflow
The overall workflow for the quantitative analysis of 4-aminoquinolines by IDMS involves several key stages, from sample preparation to data analysis. A systematic approach ensures the reliability and reproducibility of the results.
Caption: General workflow for IDMS analysis of 4-aminoquinolines.
Quantitative Data Summary
The following tables summarize the quantitative performance of various LC-MS/MS methods for the analysis of 4-aminoquinolines.
Table 1: Linearity and Limits of Quantification
| Analyte | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Hydroxychloroquine | Human Blood | 5 - 2000 | 5 |
| Hydroxychloroquine | Mouse Blood | 1 - 2000 | 1 |
| Hydroxychloroquine | Rat Blood | 2.0 - 5000.0 | 2.0 |
| Desethylhydroxychloroquine | Rat Blood | 1.0 - 2500.0 | 1.0 |
| Bisdesethylchloroquine | Rat Blood | 1.0 - 2500.0 | 1.0 |
| Chloroquine | Human Serum, Urine, Saliva | 0.53 - 50 | 0.53 (mg/kg) |
Table 2: Accuracy and Precision
| Analyte | Matrix | Accuracy (%) | Precision (%RSD) |
| Hydroxychloroquine | Human Blood | 93.8 - 107.6 | ≤ 7.86 |
| Hydroxychloroquine & Metabolites | Mouse Blood | Within ±15 | < 15 |
| Chloroquine | Human Serum, Urine, Saliva | 99.4 - 101.0 (Recovery) | Low |
Experimental Protocols
Materials and Reagents
-
Reference standards of 4-aminoquinolines (e.g., chloroquine, hydroxychloroquine) and their stable isotope-labeled internal standards (e.g., chloroquine-d4, hydroxychloroquine-d4).
-
LC-MS grade acetonitrile, methanol, water, and formic acid.
-
Human plasma (or other relevant biological matrix).
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards and internal standards in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions in methanol or a suitable solvent to create a series of working standard solutions for calibration curves and quality control (QC) samples.
-
Internal Standard Working Solution (IS-WS): Dilute the internal standard primary stock solution with methanol to a final concentration appropriate for spiking into samples (e.g., 100 ng/mL).
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting 4-aminoquinolines from biological matrices.[1][7]
-
Aliquoting: Pipette a small volume (e.g., 25-100 µL) of the biological sample (plasma, blood, etc.), calibration standards, and QC samples into microcentrifuge tubes.
-
Internal Standard Spiking: Add a precise volume of the IS-WS to each tube.
-
Protein Precipitation: Add a larger volume of ice-cold acetonitrile (e.g., 3-4 times the sample volume) to each tube to precipitate proteins.
-
Vortexing: Vortex the tubes vigorously for approximately 1 minute.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase. Vortex and centrifuge again before transferring to autosampler vials for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical starting conditions that may require optimization for specific analytes and instruments.
Liquid Chromatography (LC)
-
Column: A C18 or C8 reversed-phase column is commonly used (e.g., Agilent ZORBAX Eclipse XDB-C8, 50 mm x 2.1 mm, 5 µm).[8]
-
Mobile Phase A: Water with 0.1% formic acid.[8]
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1]
-
Gradient: A gradient elution is typically employed to ensure good separation of the analytes from matrix components.
-
Injection Volume: 5 µL.[7]
Tandem Mass Spectrometry (MS/MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[8]
-
MRM Transitions: Specific precursor-to-product ion transitions should be optimized for each analyte and its corresponding internal standard. Examples include:
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for the analyte and the internal standard.
-
Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area for all samples, calibrators, and QCs.
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations. A linear regression with appropriate weighting (e.g., 1/x²) is typically used.
-
Quantification: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Conclusion
This application note provides a comprehensive protocol for the quantitative analysis of 4-aminoquinolines in biological matrices using Isotope Dilution Mass Spectrometry. The detailed experimental procedures, along with the summarized quantitative data and visualization of the relevant signaling pathway and workflow, offer a valuable resource for researchers, scientists, and drug development professionals. Adherence to this protocol will enable the generation of accurate and precise data, which is crucial for advancing our understanding and application of this important class of drugs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Hydroxychloroquine: a comprehensive review and its controversial role in coronavirus disease 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mp.pl [mp.pl]
- 6. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Method development workflow for quantifying protein biomarkers by hybrid LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Bioanalysis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the quantitative analysis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 in plasma samples. This deuterated compound is a critical internal standard for the accurate quantification of its non-deuterated analog, a potential impurity in hydroxychloroquine (HCQ) formulations. The methodologies detailed herein are essential for pharmacokinetic, toxicokinetic, and drug metabolism studies in the development and clinical monitoring of HCQ.
The accurate determination of drug and impurity levels in biological matrices is paramount for ensuring the safety and efficacy of pharmaceutical products. Plasma, being a complex biological matrix, necessitates robust sample preparation techniques to remove interfering substances such as proteins and lipids, which can significantly impact the accuracy and precision of analytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This document outlines three prevalent sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). Each method is presented with a detailed protocol, a summary of its quantitative performance, and a visual workflow to aid in its implementation in a laboratory setting. The use of a deuterated internal standard like this compound is a gold-standard practice that corrects for variability during the analytical process, ensuring high-quality data.[1]
Data Presentation: Comparison of Sample Preparation Techniques
The selection of an appropriate sample preparation method is critical and often depends on the analytical endpoint, the desired level of cleanliness, and throughput requirements. The following table summarizes the typical performance characteristics of the described methods for the analysis of small molecules in plasma.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 85-100%[2][3] | 60-98%[4] | High and consistent |
| Matrix Effect | Can be significant | Moderate | Minimal |
| Simplicity & Speed | High (Fastest)[5] | Moderate | Low (More complex) |
| Cost | Low | Low to Moderate | High |
| Selectivity | Low | Moderate | High |
| Automation Potential | High | Moderate | High |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.[6] Acetonitrile is a commonly used precipitating agent that is efficient and compatible with reversed-phase liquid chromatography.[7][8]
Materials:
-
Plasma sample
-
Acetonitrile (ACN), ice-cold
-
This compound internal standard (IS) working solution
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the internal standard working solution to the plasma sample.
-
Add 250 µL of ice-cold acetonitrile to the tube.[7]
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[6]
-
Centrifuge the sample at 14,800 rpm for 2 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
Caption: Workflow for Protein Precipitation.
Protocol 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction separates analytes from the aqueous plasma matrix into an immiscible organic solvent based on their differential solubility. This technique offers a cleaner extract compared to protein precipitation.
Materials:
-
Plasma sample
-
This compound internal standard (IS) working solution
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes (2.0 mL)
-
Vortex mixer
-
Microcentrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
Reconstitution solution (e.g., 50:50 acetonitrile:water)
Procedure:
-
Pipette 0.5 mL of the plasma sample into a 2.0 mL microcentrifuge tube.
-
Add the internal standard working solution.
-
Add 1.0 mL of methyl tert-butyl ether.[9]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 11,000 rcf for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the reconstitution solution.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Workflow for Liquid-Liquid Extraction.
Protocol 3: Solid-Phase Extraction (SPE)
Solid-phase extraction is a highly selective sample preparation technique that utilizes a solid sorbent to retain the analyte of interest while interferences are washed away. This method provides the cleanest extracts, minimizing matrix effects.[10]
Materials:
-
Plasma sample
-
This compound internal standard (IS) working solution
-
Hydrophilic-Lipophilic Balanced (HLB) SPE micro-elution 96-well plate
-
Methanol (MeOH)
-
Water
-
Wash solution (e.g., 5% methanol in water)
-
Elution solvent (e.g., acetonitrile)
-
Positive pressure manifold or vacuum manifold
Procedure:
-
Precondition the SPE plate with 200 µL of methanol followed by 200 µL of water.[10]
-
In a separate tube, add the internal standard to 20 µL of the plasma sample.
-
Load the plasma sample onto the preconditioned SPE plate.
-
Wash the wells with 200 µL of the wash solution to remove polar interferences.
-
Dry the sorbent bed.
-
Elute the analyte and internal standard with an appropriate volume of the elution solvent.
-
The eluate can be directly injected or evaporated and reconstituted for LC-MS/MS analysis.
Caption: Workflow for Solid-Phase Extraction.
Conclusion
The successful implementation of a bioanalytical method for the quantification of this compound in plasma relies heavily on the chosen sample preparation strategy. Protein precipitation offers a rapid and high-throughput option, while liquid-liquid and solid-phase extraction provide progressively cleaner extracts, which can be crucial for achieving the desired sensitivity and accuracy. The detailed protocols and comparative data presented in these application notes serve as a valuable resource for researchers and scientists in the field of drug development, enabling them to select and implement the most appropriate sample preparation technique for their specific analytical needs. The use of the deuterated internal standard is strongly recommended to ensure the robustness and reliability of the analytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Hydroxychloroquine Concentration in Human Plasma by LC-MS/MS Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. a protein precipitation extraction method [protocols.io]
- 8. agilent.com [agilent.com]
- 9. Direct injection versus liquid-liquid extraction for plasma sample analysis by high performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LC-MS/MS Method Development with 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the development of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4. This deuterated compound is an ideal internal standard (IS) for the accurate quantification of its non-labeled counterpart, 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol, a structural analog of antimalarial drugs like hydroxychloroquine.[1][2]
The use of a stable isotope-labeled internal standard, such as a deuterated analog, is a gold standard in quantitative bioanalysis.[3][4][5] It effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise results.[4][6]
Principle and Strategy
The core of this method is based on isotope dilution mass spectrometry. A known amount of this compound is added to the samples at the beginning of the preparation process. The analyte and the internal standard are extracted and analyzed simultaneously by LC-MS/MS. By measuring the ratio of the analyte's signal to the internal standard's signal, accurate quantification can be achieved, as any loss during sample processing will affect both compounds proportionally.
The method development strategy is adapted from established protocols for the analysis of hydroxychloroquine (HCQ) and its metabolites, given the structural similarities.[1][7][8] This includes leveraging similar chromatographic conditions, sample preparation techniques, and mass spectrometric parameters as a starting point for optimization.
Experimental Protocols
Materials and Reagents
-
This compound (Internal Standard)
-
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol (Analyte for calibration curve)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (or other relevant biological matrix)
Standard Solutions Preparation
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Internal Standard Working Solution (100 ng/mL): Dilute the stock solution with a 50:50 (v/v) mixture of methanol and water.
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol in 1 mL of methanol.
-
Analyte Working Solutions: Prepare a series of dilutions from the analyte stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards (e.g., 1-2000 ng/mL).
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting analytes from biological matrices like plasma.[1][9]
-
Pipette 50 µL of the plasma sample (calibration standard, quality control, or unknown) into a microcentrifuge tube.
-
Add 25 µL of the internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 200 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following parameters are recommended as a starting point and should be optimized for the specific instrumentation used. These are based on typical conditions for similar analytes.[1][10][11]
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic acid in water with 5 mM ammonium acetate |
| Mobile Phase B | 0.1% Formic acid in methanol |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, increase to 95% B over 5 min, hold for 1 min, then re-equilibrate. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions
The protonated molecular ions [M+H]+ should be determined by infusing a standard solution of each compound into the mass spectrometer. The most abundant and stable product ions are then selected for the MRM transitions. Based on the structure and data from similar compounds like hydroxychloroquine (HCQ) and its deuterated internal standard (HCQ-d4)[1][8], the following are proposed as starting points for optimization:
-
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol (Analyte): The predicted m/z for the protonated molecule is approximately 293.1. A likely fragmentation would involve the loss of the pentanol side chain.
-
This compound (Internal Standard): The predicted m/z for the protonated molecule is approximately 297.1. The fragmentation pattern is expected to be similar to the analyte, with a corresponding mass shift in the product ion.
Proposed MRM Transitions for Optimization:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Analyte | ~293.1 | To be determined | To be determined |
| Internal Standard (d4) | ~297.1 | To be determined | To be determined |
Note: The exact m/z values and optimal collision energies must be experimentally determined.
Data Presentation
The quantitative performance of the method should be evaluated and summarized in tables. Key parameters to assess include linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | 1 - 2000 | > 0.99 |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 5 | < 15 | < 15 | 85 - 115 |
| Medium | 500 | < 15 | < 15 | 85 - 115 |
| High | 1500 | < 15 | < 15 | 85 - 115 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Signaling Pathway Context
Quinoline derivatives, such as chloroquine and hydroxychloroquine, are known to interfere with lysosomal function and autophagy, which are key cellular processes. This is relevant to their use as antimalarial and anticancer agents.[12][13] The diagram below provides a simplified overview of this mechanism.
References
- 1. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational and Experimental IM-MS Determination of the Protonated Structures of Antimalarial Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
- 12. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol in Human Plasma using LC-MS/MS
Introduction
This document provides a detailed protocol for the quantitative analysis of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol is a known impurity of the pharmaceutical compound hydroxychloroquine. Accurate quantification of this impurity is essential for pharmacokinetic and toxicokinetic studies, as well as for quality control in drug manufacturing.
The use of a stable isotope-labeled internal standard, 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, is the gold standard for quantitative bioanalysis. This internal standard co-elutes with the analyte and exhibits nearly identical behavior during sample preparation and ionization, thereby correcting for matrix effects and variations in extraction recovery and instrument response. This methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable assay for this specific analyte.
Principle of the Method
This method is based on the principle of isotope dilution mass spectrometry. A known amount of the deuterated internal standard (this compound) is added to a plasma sample. The analyte and the internal standard are then extracted from the plasma matrix using protein precipitation. The extracted sample is subsequently analyzed by LC-MS/MS. The chromatographic system separates the analyte and internal standard from other matrix components, and the mass spectrometer detects them using Multiple Reaction Monitoring (MRM). The ratio of the analyte's peak area to the internal standard's peak area is used to determine the concentration of the analyte in the original sample by referencing a calibration curve.
Proposed Quantitative Data
The following tables outline the proposed parameters for the LC-MS/MS method. These should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance for Industry) before application to study samples.
Table 1: Proposed Liquid Chromatography Parameters
| Parameter | Proposed Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Table 2: Proposed Mass Spectrometry Parameters
| Parameter | Proposed Value |
| Mass Spectrometer | Sciex Triple Quad 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4500 V |
| Source Temperature | 550 °C |
| Nebulizer Gas | 50 psi |
| Drying Gas | 50 psi |
| Collision Gas | Nitrogen |
| Dwell Time | 100 ms |
Table 3: Proposed MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol | 265.1 | 205.1 | 25 |
| This compound | 269.1 | 209.1 | 25 |
Table 4: Proposed Calibration Curve and Quality Control (QC) Sample Concentrations
| Sample Type | Concentration (ng/mL) |
| Calibration Standard 1 | 0.5 |
| Calibration Standard 2 | 1 |
| Calibration Standard 3 | 5 |
| Calibration Standard 4 | 10 |
| Calibration Standard 5 | 50 |
| Calibration Standard 6 | 100 |
| Calibration Standard 7 | 250 |
| Calibration Standard 8 | 500 |
| Lower Limit of Quantification (LLOQ) | 0.5 |
| Low Quality Control (LQC) | 1.5 |
| Medium Quality Control (MQC) | 75 |
| High Quality Control (HQC) | 400 |
Table 5: Proposed Acceptance Criteria for Method Validation
| Validation Parameter | Acceptance Criteria |
| Precision | |
| Intra- and Inter-assay Precision (RSD) | ≤15% (≤20% for LLOQ) |
| Accuracy | |
| Intra- and Inter-assay Accuracy (% Bias) | Within ±15% (±20% for LLOQ) |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least 6 different sources. |
| Matrix Effect | IS-normalized matrix factor should have a CV ≤15%. |
| Recovery | Consistent and reproducible. |
| Stability | Analyte stable under various storage and processing conditions (freeze-thaw, short-term benchtop, long-term storage). |
Experimental Protocols
Materials and Reagents
-
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol analytical standard
-
This compound internal standard
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.
-
Analyte Working Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and QC samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) methanol:water.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each sample, standard, and QC.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 200 µL of cold acetonitrile to each tube.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 x g for 10 minutes at 4 °C.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for the quantification of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol in plasma.
Caption: Logical relationship for accurate quantification using a deuterated internal standard.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard ensure high-throughput and reliable results. This application note serves as a comprehensive guide for the development and validation of this assay, which can be applied to various research and clinical settings. It is imperative that a full method validation is performed to demonstrate that the assay is fit for its intended purpose.
Application Notes and Protocols: A Detailed Guide to Metabolomics Workflows Incorporating Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic field of metabolomics, the precise and accurate quantification of endogenous small molecules is crucial for generating meaningful biological insights. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS), stands as a primary analytical technique due to its high sensitivity and selectivity.[1] However, the inherent complexity of biological matrices presents significant analytical challenges, most notably the "matrix effect," where co-eluting substances can suppress or enhance the ionization of target analytes, leading to inaccurate and imprecise measurements.[1]
The integration of stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, has become the gold standard for mitigating these challenges and ensuring the generation of high-quality, reliable, and reproducible quantitative data.[1][2] Deuterated internal standards are analogs of the target analyte in which one or more hydrogen atoms are replaced by deuterium.[1][3] This mass shift allows the standard to be distinguished from the endogenous analyte by the mass spectrometer, while its physicochemical properties remain nearly identical.[1] This similarity ensures that the deuterated standard co-elutes with the analyte, experiencing the same variations during sample extraction, chromatography, and ionization, thus providing a robust basis for accurate quantification.[1]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for effectively incorporating deuterated internal standards into metabolomics workflows. Detailed protocols for sample preparation, LC-MS/MS and GC-MS analysis, and data interpretation are presented to facilitate the acquisition of robust and reproducible quantitative results.
Core Principles and Advantages of Utilizing Deuterated Internal Standards
The fundamental advantage of using deuterated standards lies in their ability to mimic the behavior of the target analyte throughout the entire analytical process, from sample preparation to detection.[1] This mimicry allows for the correction of various sources of analytical variability, leading to more accurate and precise quantification.[4]
Key Advantages:
-
Correction for Matrix Effects: Deuterated standards experience the same ion suppression or enhancement as the endogenous analyte, allowing for accurate normalization of the analyte signal.[3]
-
Compensation for Sample Preparation Variability: Losses of the analyte during extraction, handling, and derivatization are mirrored by the deuterated standard, enabling accurate correction of the final concentration.[5]
-
Improved Accuracy and Precision: By accounting for both matrix effects and variability in sample preparation, deuterated standards significantly enhance the accuracy (closeness to the true value) and precision (reproducibility) of quantitative measurements.[1]
-
Increased Robustness of Analytical Methods: The use of deuterated standards makes analytical methods more resilient to variations in experimental conditions, leading to more reliable results across different samples, batches, and even laboratories.[1]
Overall Metabolomics Workflow
A typical metabolomics workflow incorporating deuterated internal standards involves several key stages, from sample collection to data analysis. The early addition of the internal standard is critical for comprehensive error correction.[6]
Experimental Protocols
The selection of an appropriate sample preparation method is critical and depends on the physicochemical properties of the analytes, the biological matrix, and the analytical platform.[7]
Sample Preparation
Proper sample preparation is essential for removing interferences and extracting the metabolites of interest.[8] The addition of deuterated internal standards should occur at the very beginning of the sample preparation process to account for variability in all subsequent steps.[6] The three primary techniques are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[7]
PPT is a rapid and simple method for removing the majority of proteins from biological fluids.[7]
-
Sample Thawing: Thaw frozen human plasma samples on ice to prevent metabolite degradation.[7]
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 10 µL of a deuterated internal standard mix at a known concentration. Vortex briefly.
-
Protein Precipitation: Add 400 µL of ice-cold methanol. Vortex vigorously for 1 minute to ensure complete protein precipitation.[2]
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[2]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the protein pellet.[2]
-
Evaporation: Dry the supernatant under a gentle stream of nitrogen gas.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization.[2]
LLE is used to separate analytes from a sample matrix based on their differential solubility in two immiscible liquid phases.[7]
-
Sample pH Adjustment: Adjust the pH of a 500 µL urine sample to the desired value based on the target analytes' pKa.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard to the pH-adjusted urine sample and vortex.[7]
-
Solvent Addition: Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).[7]
-
Extraction: Vortex the mixture vigorously for 2 minutes to facilitate the transfer of analytes into the organic phase.[7]
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes to achieve clear separation of the aqueous and organic layers.[7]
-
Organic Phase Collection: Carefully transfer the organic layer to a clean tube.[7]
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for analysis.[7]
SPE is a selective sample preparation technique that separates components of a mixture according to their physical and chemical properties.[7]
-
Sample Pre-treatment: Dilute 1 mL of serum with 1 mL of 2% phosphoric acid to disrupt protein binding.[7]
-
Internal Standard Addition: Spike the diluted serum with a deuterated internal standard.[7]
-
SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., C18) with 3 mL of methanol followed by 3 mL of deionized water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 3 mL of 0.1 M acetic acid to remove polar interferences, followed by 3 mL of methanol to remove non-polar interferences.[7]
-
Elution: Elute the target metabolites and the deuterated internal standard with 2 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute the residue in 200 µL of mobile phase for LC-MS analysis.[7]
Instrumental Analysis
Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for metabolomics due to its high sensitivity and specificity.[9]
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of a wide range of metabolites.
-
Mobile Phase: A gradient elution with water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve peak shape and ionization efficiency.
-
Flow Rate: Typically in the range of 0.2-0.6 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) is most common, operated in both positive and negative ion modes to cover a broad range of metabolites.
-
Scan Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, offering high selectivity and sensitivity. For each analyte and its deuterated internal standard, specific precursor-to-product ion transitions are monitored.
-
Instrument Calibration: The mass spectrometer should be calibrated regularly to ensure mass accuracy.
-
Gas chromatography-mass spectrometry is particularly well-suited for the analysis of volatile and thermally stable small molecules.[10] Non-volatile metabolites require derivatization prior to analysis.[11]
-
Derivatization:
-
A two-step derivatization process is common:
-
Methoxyamination: To stabilize carbonyl groups.
-
Silylation (e.g., with MSTFA): To increase the volatility of polar functional groups.[12]
-
-
-
Gas Chromatography:
-
Column: A non-polar column (e.g., DB-5ms) is typically used.
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: A temperature gradient is used to separate metabolites over a wide range of boiling points.
-
-
Mass Spectrometry:
-
Ionization Source: Electron Ionization (EI) at 70 eV is standard.
-
Scan Mode: Selected Ion Monitoring (SIM) is used for targeted quantification, monitoring specific ions for the analyte and its deuterated internal standard.
-
Data Processing and Analysis
The raw data from the mass spectrometer is processed to extract quantitative information.
-
Peak Integration: The chromatographic peaks for each analyte and its corresponding deuterated internal standard are integrated to obtain their respective peak areas.
-
Response Ratio Calculation: The peak area of the analyte is divided by the peak area of the deuterated internal standard to calculate a response ratio.
-
Response Ratio = (Peak Area of Analyte) / (Peak Area of Deuterated Internal Standard)
-
-
Calibration Curve Generation: A calibration curve is constructed by plotting the response ratios of calibration standards against their known concentrations. A linear regression is typically applied to fit the data.
-
Concentration Calculation: The concentration of the analyte in the study samples is calculated using the equation of the calibration curve and the measured response ratio.
-
Statistical Analysis: Statistical methods (e.g., t-tests, ANOVA) are applied to the final concentration data to identify significant differences between experimental groups.[9]
Quantitative Data Presentation
The use of deuterated internal standards significantly improves the quality of quantitative data. The following tables illustrate the expected improvements in accuracy and precision.
Table 1: Comparison of Analyte Quantification With and Without a Deuterated Internal Standard
| Analyte | Nominal Concentration (ng/mL) | Calculated Concentration (ng/mL) - No IS | Accuracy (%) - No IS | Calculated Concentration (ng/mL) - With Deuterated IS | Accuracy (%) - With Deuterated IS |
| Metabolite X | 10.0 | 12.5 | 125 | 10.2 | 102 |
| 50.0 | 65.0 | 130 | 49.5 | 99 | |
| 100.0 | 140.0 | 140 | 101.0 | 101 |
Table 2: Improvement in Precision with a Deuterated Internal Standard
| Analyte | Concentration (ng/mL) | Replicate Measurements (n=6) - No IS | %CV - No IS | Replicate Measurements (n=6) - With Deuterated IS | %CV - With Deuterated IS |
| Metabolite Y | 25.0 | 28.1, 30.5, 26.2, 31.0, 27.5, 29.8 | 7.8 | 24.8, 25.3, 24.9, 25.1, 25.5, 24.7 | 1.2 |
%CV = Percent Coefficient of Variation
Conclusion
The incorporation of deuterated internal standards is an indispensable practice in modern metabolomics for achieving accurate and precise quantification of small molecules in complex biological matrices.[1] By effectively correcting for matrix effects and variability introduced during sample preparation, these standards significantly enhance the reliability and reproducibility of experimental results.[5] The detailed protocols and workflows provided in these application notes offer a comprehensive guide for researchers to implement this gold-standard approach, thereby improving the quality and impact of their metabolomics research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. cs.helsinki.fi [cs.helsinki.fi]
- 5. iroatech.com [iroatech.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. organomation.com [organomation.com]
- 9. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. gcms.cz [gcms.cz]
Protein precipitation protocol with 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
Application Note: Protein Precipitation in Proteomics
Introduction
This document provides detailed protocols for common protein precipitation methods used in proteomics research. Protein precipitation is a critical step to concentrate proteins from dilute samples and to remove interfering substances such as salts, detergents, and lipids prior to downstream analysis like mass spectrometry or electrophoresis.
It is important to note that the compound 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 is not utilized as a reagent for protein precipitation. According to available information, this deuterated compound serves as an intermediate in the chemical synthesis of labeled Cletoquine Oxalate and Chloroquine.[1] For researchers seeking to precipitate proteins, established methods using reagents like trichloroacetic acid (TCA), acetone, and methanol/chloroform are recommended.
Common Protein Precipitation Protocols
Several methods are widely used for protein precipitation, each with its own advantages and disadvantages. The choice of method depends on the nature of the protein sample and the downstream application.
Trichloroacetic Acid (TCA)/Acetone Precipitation
This method is effective for concentrating proteins from dilute solutions.
Protocol:
-
To your protein sample, add an equal volume of 20% Trichloroacetic Acid (TCA).
-
Incubate the mixture on ice for 30-60 minutes to allow protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully decant and discard the supernatant.
-
Wash the protein pellet by adding ice-cold acetone. This step helps to remove any remaining TCA.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Discard the acetone and allow the protein pellet to air-dry. Do not over-dry the pellet as it may be difficult to resuspend.
-
Resuspend the pellet in a suitable buffer for your downstream application.
Acetone Precipitation
A simple and widely used method that utilizes an organic solvent to precipitate proteins.
Protocol:
-
Chill the protein sample and acetone to -20°C.
-
Add four volumes of cold acetone to the protein sample.
-
Incubate the mixture at -20°C for 1 hour to overnight. Longer incubation times may improve precipitation efficiency.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to collect the precipitated protein.
-
Decant and discard the supernatant.
-
Air-dry the pellet to remove any residual acetone.
-
Resuspend the pellet in the desired buffer.
Methanol/Chloroform Precipitation
This method is particularly useful for samples containing detergents.
Protocol:
-
To your protein sample (in a volume of 100 µL), add 400 µL of methanol.
-
Vortex the mixture thoroughly.
-
Add 100 µL of chloroform and vortex again.
-
Add 300 µL of water and vortex to create a biphasic solution.
-
Centrifuge at 14,000 x g for 5 minutes to separate the phases. Proteins will be present in the interface between the aqueous (upper) and organic (lower) phases.
-
Carefully remove the upper aqueous phase.
-
Add 400 µL of methanol to the remaining lower phase and the protein interface.
-
Vortex and then centrifuge at 14,000 x g for 5 minutes to pellet the protein.
-
Remove the supernatant and air-dry the pellet.
-
Resuspend the pellet in your buffer of choice.
Data Presentation: Comparison of Precipitation Methods
| Method | Principle | Advantages | Disadvantages | Best For |
| TCA/Acetone | Acid and organic solvent denaturation | Efficient for dilute samples, concentrates proteins well. | Can be harsh, pellets can be difficult to solubilize. | Concentrating dilute protein samples. |
| Acetone | Organic solvent precipitation | Simple, gentle on proteins. | May not be as efficient for all proteins, requires cold temperatures. | General protein precipitation. |
| Methanol/Chloroform | Organic solvent precipitation and phase separation | Effective for removing detergents and lipids. | More complex procedure with multiple steps. | Samples containing detergents. |
Experimental Workflow
A general workflow for protein precipitation is depicted below. This process is fundamental for preparing protein samples for various analytical techniques.
Caption: General workflow for protein precipitation.
Signaling Pathway Visualization
As this compound is not involved in protein precipitation, there are no associated signaling pathways to visualize in this context. The provided protocols are general biochemical procedures and are not directly linked to specific signaling cascades.
Disclaimer: These protocols are intended for research use only by trained professionals. Please consult relevant safety data sheets (SDS) for all chemicals used and follow appropriate laboratory safety practices.
References
Solid-Phase Extraction of 4-Aminoquinolines: A Detailed Application Note and Protocol for Researchers
For Immediate Release
This document provides a comprehensive guide for the solid-phase extraction (SPE) of 4-aminoquinolines from biological matrices, tailored for researchers, scientists, and professionals in drug development. The following sections detail optimized protocols and performance data for the analysis of this critical class of compounds, which includes key antimalarial drugs such as chloroquine and hydroxychloroquine.
Introduction to 4-Aminoquinoline Analysis
The 4-aminoquinoline scaffold is the foundation for a significant class of antimalarial drugs.[1] Accurate quantification of these compounds and their metabolites in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. Solid-phase extraction has emerged as a robust and efficient technique for sample clean-up and concentration prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] This application note presents a validated SPE method utilizing a polymeric cation-exchange sorbent for the effective extraction of 4-aminoquinolines from plasma and urine.
Experimental Protocols
This section outlines the detailed methodology for the solid-phase extraction of 4-aminoquinolines from human plasma and urine.
Materials and Reagents
-
SPE Device: Polymeric cation-exchange SPE cartridges (e.g., Styre Screen® DBX, 60 mg, 3 mL)
-
Analytes: Chloroquine, Hydroxychloroquine, Desethylchloroquine (and other relevant 4-aminoquinolines)
-
Internal Standard (IS): Deuterated analogs (e.g., Chloroquine-d4, Hydroxychloroquine-d4)
-
Reagents:
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Ammonium hydroxide (NH₄OH)
-
Formic acid (FA)
-
0.1 M Phosphate buffer (pH 6.0)
-
Deionized water
-
Sample Preparation
-
Urine: To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6.0) and the internal standard. Vortex briefly.[3][4]
-
Plasma/Whole Blood: Dilute 100 µL of plasma or whole blood with 350 µL of 0.5 M ammonium hydroxide containing the internal standard. Mix and centrifuge.[1] Alternatively, for hydrophilic-lipophilic balance (HLB) SPE, plasma samples (20 µL) can be added to wells containing 40 µL of 0.1N NaOH, followed by the addition of the internal standard solution.[5]
Solid-Phase Extraction Protocol
A generic "Bind-Elute" strategy is employed for the extraction of 4-aminoquinolines.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[3]
-
Equilibration: Equilibrate the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6.0).[3]
-
Sample Loading: Load the prepared sample onto the SPE cartridge at a flow rate of 1-2 mL/minute.[3]
-
Washing:
-
Elution: Elute the analytes with 2 mL of a freshly prepared solution of 2% ammonium hydroxide in methanol (v/v).[4]
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at < 40°C. Reconstitute the residue in 100 µL of the mobile phase used for the analytical method (e.g., acetonitrile/water with 0.1% formic acid).[4][6]
Quantitative Data Summary
The following tables summarize the performance of the SPE method for the analysis of key 4-aminoquinolines.
Table 1: Recovery Data for 4-Aminoquinolines in Urine
| Compound | Spiking Level (ng/mL) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Chloroquine | 2.5 | ≥80 | ≤6 |
| 25 | ≥95 | ≤6 | |
| Hydroxychloroquine | 2.5 | ≥80 | ≤6 |
| 25 | ≥95 | ≤6 | |
| Desethylchloroquine | 2.5 | ≥80 | ≤6 |
| 25 | ≥95 | ≤6 |
Data sourced from an application note by United Chemical Technologies.[3][4]
Table 2: Recovery and Linearity Data for Hydroxychloroquine and its Metabolites in Human Plasma
| Analyte | Recovery Range (%) | Calibration Range (ng/mL) |
| Hydroxychloroquine (HCQ) | 88.9 - 94.4 | 2 - 1000 |
| Desethylhydroxychloroquine (DHCQ) | 88.6 - 92.9 | 1 - 500 |
| Bisdesethylchloroquine (BDCQ) | 88.7 - 90.9 | 0.5 - 250 |
Data sourced from a study on the LC-MS/MS determination of hydroxychloroquine and its metabolites.[5]
Visualizations
The following diagrams illustrate the key workflows and relationships in the solid-phase extraction and analysis of 4-aminoquinolines.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. unitedchem.com [unitedchem.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for High-Throughput Screening Using 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 is a deuterated analog of a 4-aminoquinoline derivative, a class of compounds known for a variety of biological activities. While this specific deuterated compound is noted as an intermediate in the preparation of labeled Cletoquine Oxalate and Chloroquine, its structural similarity to potent antimalarial agents like chloroquine and hydroxychloroquine suggests its potential utility in high-throughput screening (HTS) campaigns for the discovery of novel therapeutic agents.[1][2] This document provides detailed application notes and protocols for the potential use of this compound as a tool compound in HTS assays, particularly in the context of antimalarial drug discovery.
The 4-aminoquinoline core is a well-established pharmacophore.[3] Compounds bearing this scaffold are known to exert their effects through various mechanisms, most notably by interfering with lysosomal function and inhibiting hemozoin formation in the malaria parasite, Plasmodium falciparum.[4][5][6] The introduction of deuterium can subtly modify the pharmacokinetic properties of a compound, potentially leading to altered metabolic stability and half-life, making this analog an interesting candidate for comparative studies in drug discovery programs.
Putative Mechanism of Action: Inhibition of Hemozoin Biocrystallization
The primary mechanism of action for 4-aminoquinoline antimalarials is the disruption of heme detoxification in the parasite's digestive vacuole.[4][5] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes heme into an inert crystalline structure called hemozoin. 4-aminoquinolines are weak bases that accumulate in the acidic digestive vacuole. There, they are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting accumulation of free heme leads to oxidative stress and parasite death.
Caption: Putative mechanism of action for 4-aminoquinoline compounds.
High-Throughput Screening Protocols
The following protocols describe potential HTS assays where this compound could be used as a reference compound or as part of a screening library. These are based on established methods for screening antimalarial compounds.[5][7][8]
Plasmodium falciparum Growth Inhibition Assay (SYBR Green I-based)
This assay is a widely used method for assessing the in vitro antimalarial activity of compounds by measuring parasite DNA content as an indicator of parasite growth.
Materials:
-
Plasmodium falciparum culture (e.g., 3D7, Dd2 strains)
-
Human red blood cells (RBCs)
-
Complete parasite culture medium (e.g., RPMI-1640 with L-glutamine, HEPES, hypoxanthine, sodium bicarbonate, AlbuMAX II)
-
SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1X SYBR Green I)
-
384-well black, clear-bottom microplates
-
Test compounds (including this compound) and control drugs (e.g., Chloroquine, Artemisinin)
-
Automated liquid handler
-
Fluorescence plate reader
Experimental Protocol:
-
Compound Plating:
-
Prepare stock solutions of test compounds in 100% DMSO.
-
Perform serial dilutions to create a dose-response curve (e.g., 10-point, 2-fold dilutions ranging from 20 µM to 39 nM).
-
Using an automated liquid handler, dispense 50 nL of each compound concentration into the wells of a 384-well plate.
-
Include positive controls (e.g., Chloroquine) and negative controls (DMSO vehicle).
-
-
Parasite Culture Preparation:
-
Synchronize P. falciparum cultures to the ring stage.
-
Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.
-
-
Assay Incubation:
-
Dispense 50 µL of the parasite suspension into each well of the compound-plated 384-well plates.
-
Incubate the plates for 72 hours at 37°C in a humidified, mixed-gas incubator (5% CO₂, 5% O₂, 90% N₂).
-
-
Lysis and Detection:
-
After incubation, add 10 µL of SYBR Green I lysis buffer to each well.
-
Incubate for 1 hour at room temperature in the dark.
-
Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~530 nm.
-
Data Analysis:
The half-maximal inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: High-throughput screening experimental workflow.
Cytotoxicity Assay (e.g., against HEK293 or HepG2 cells)
It is crucial to assess the selectivity of hit compounds by measuring their toxicity against a mammalian cell line.
Materials:
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
384-well white, opaque microplates
-
Test compounds and control drugs (e.g., Staurosporine)
Experimental Protocol:
-
Cell Seeding:
-
Dispense 5,000 cells in 40 µL of culture medium into each well of a 384-well plate.
-
Incubate for 24 hours at 37°C with 5% CO₂.
-
-
Compound Addition:
-
Add 10 µL of serially diluted compounds to the wells.
-
-
Incubation:
-
Incubate for 48-72 hours at 37°C with 5% CO₂.
-
-
Viability Measurement:
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required (e.g., 10 minutes for CellTiter-Glo®).
-
Measure luminescence or fluorescence using a plate reader.
-
Data Analysis:
The half-maximal cytotoxic concentration (CC₅₀) is calculated. The selectivity index (SI) is then determined as the ratio of CC₅₀ to the antimalarial IC₅₀ (SI = CC₅₀ / IC₅₀).
Data Presentation
Quantitative data from HTS assays should be organized for clear comparison.
Table 1: Hypothetical HTS Data for 4-aminoquinoline Analogs
| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum Dd2 IC₅₀ (nM) | HEK293 CC₅₀ (µM) | Selectivity Index (SI) (Dd2) |
| Chloroquine | 25 | 250 | >50 | >200 |
| This compound | TBD | TBD | TBD | TBD |
| Compound X | 15 | 180 | 25 | 139 |
| Compound Y | 150 | 900 | >50 | >55 |
TBD: To be determined through experimentation.
Data Analysis and Hit Selection Workflow
A logical workflow is essential for analyzing HTS data and selecting promising compounds for further investigation.
Caption: Workflow for HTS data analysis and hit selection.
Conclusion
This compound, due to its structural similarity to known bioactive 4-aminoquinolines, represents a valuable tool for HTS campaigns aimed at discovering new drugs, particularly for malaria. The provided protocols for parasite growth inhibition and cytotoxicity assays offer a robust framework for evaluating its activity and selectivity. By employing systematic HTS workflows and clear data analysis pipelines, researchers can effectively leverage this and similar compounds to identify and advance promising new therapeutic leads.
References
- 1. This compound [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimalarial 4-aminoquinolines: mode of action and pharmacokinetics [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High-throughput screening and meta-analysis for lead compounds in antimalarial drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Ion Suppression with 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 (Hydroxychloroquine-d4)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for utilizing 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, also known as Hydroxychloroquine-d4 (HCQ-d4), to overcome ion suppression in LC-MS/MS assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a stable isotope-labeled (deuterated) form of hydroxychloroquine. Its primary application is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantitative analysis of hydroxychloroquine (HCQ) and its metabolites in biological matrices.[1][2][3]
Q2: How does a deuterated internal standard like HCQ-d4 help in overcoming ion suppression?
Ion suppression is a matrix effect that reduces the ionization efficiency of the target analyte in the mass spectrometer's ion source, leading to inaccurate and imprecise results.[4][5] Deuterated internal standards are considered the "gold standard" for mitigating this issue.[4] Since HCQ-d4 is chemically almost identical to HCQ, it is assumed to co-elute and experience the same degree of ion suppression.[4][5] By calculating the peak area ratio of the analyte (HCQ) to the internal standard (HCQ-d4), variations caused by ion suppression are normalized, leading to accurate quantification.[4]
Q3: Can HCQ-d4 fail to correct for ion suppression, and if so, why?
Yes, under certain circumstances, even a deuterated internal standard may not perfectly compensate for ion suppression.[4][6] The primary reasons for this failure include:
-
Chromatographic Isotope Effect: The substitution of hydrogen with deuterium can sometimes lead to slight differences in retention time, causing the deuterated standard to elute slightly earlier or later than the analyte.[4][5]
-
Differential Matrix Effects: If the analyte and the internal standard do not perfectly co-elute, they may be exposed to different co-eluting matrix components.[4] This can lead to them experiencing varying degrees of ion suppression, invalidating the correction and compromising data accuracy.[5][6]
Troubleshooting Guide
Problem 1: High variability in the internal standard (HCQ-d4) peak area across samples.
-
Possible Cause: Inconsistent sample preparation or significant variation in the matrix composition between samples.
-
Troubleshooting Steps:
-
Review Sample Preparation Protocol: Ensure the sample extraction procedure is consistent and reproducible. Inadequate removal of matrix components like phospholipids and salts is a common cause of ion suppression.[7][8]
-
Optimize Chromatographic Separation: Improve the separation of HCQ and HCQ-d4 from matrix components. This can be achieved by adjusting the gradient, flow rate, or trying a different column chemistry.[9]
-
Post-Column Infusion Experiment: Conduct a post-column infusion experiment to identify regions of significant ion suppression in your chromatogram. This involves infusing a constant flow of the analyte post-column while injecting a blank matrix extract. A dip in the baseline signal indicates where ion suppression is occurring.[5][10]
-
Problem 2: Poor accuracy and precision in quality control (QC) samples despite using HCQ-d4.
-
Possible Cause: Differential ion suppression due to chromatographic separation between HCQ and HCQ-d4.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of co-injected standards of HCQ and HCQ-d4. Even a slight separation can lead to differential matrix effects.[11]
-
Adjust Chromatographic Conditions: Modify the mobile phase composition or temperature to achieve better co-elution. Sometimes, a less efficient column can paradoxically improve results by forcing the analyte and IS to co-elute.[11]
-
Evaluate Internal Standard Concentration: The concentration of the internal standard should be optimized. It is often recommended to be in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration of the analyte.[12]
-
Quantitative Data Summary
The following tables summarize typical parameters from validated LC-MS/MS methods using HCQ-d4 as an internal standard for the analysis of hydroxychloroquine and its metabolites.
Table 1: LC-MS/MS Method Parameters for Hydroxychloroquine Analysis
| Parameter | Method 1[2] | Method 2[1] | Method 3[13] |
| Analyte | Hydroxychloroquine | Hydroxychloroquine, Desethylhydroxychloroquine | Hydroxychloroquine, Desethylhydroxychloroquine, Bisdesethylchloroquine |
| Internal Standard | Hydroxychloroquine-d4 | Hydroxychloroquine-d4 | Hydroxychloroquine-d4, Desethylhydroxychloroquine-d4, Bisdesethylchloroquine-d4 |
| Column | Agilent ZORBAX Eclipse XDB - C8 (50 mm × 2.1 mm, 5 μm) | Pentafluorophenyl (PFP) column (50 mm × 4.6 mm, 2.6 μm) | PFP column (2.0 × 50 mm, 3 μm) |
| Mobile Phase | Water with 0.1% formic acid-acetonitrile (94:6, v/v) | Ammonium formate solution with dilute formic acid | Not specified in detail |
| Flow Rate | 0.5 mL/min | 0.45 mL/min | Not specified in detail |
| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |
| MRM Transition (HCQ) | m/z 336 → 247 | m/z 336.07 > 247.23 | m/z 336.1→247.1 |
| MRM Transition (HCQ-d4) | m/z 340 → 251 | m/z 340.13 > 251.16 | m/z 342.1→253.1 |
Table 2: Performance Characteristics of Validated Methods
| Parameter | Method 1[2] | Method 2[1] | Method 3[14] |
| Linear Range (HCQ) | 5-2000 ng/mL | 2 – 500 ng/mL | 2–1000 ng/mL |
| Intra-day Precision | ≤ 7.86% | Within acceptable limits | Not specified in detail |
| Inter-day Precision | ≤ 7.86% | Within acceptable limits | Not specified in detail |
| Accuracy | 93.8% to 107.6% | Within acceptable limits | Not specified in detail |
| Recovery | Not specified | Not specified | 88.9-94.4% |
Experimental Protocols
Protocol 1: Sample Preparation (Protein Precipitation)
This is a general protocol for the extraction of hydroxychloroquine from whole blood or plasma.
-
To 50 µL of the biological sample in a polypropylene tube, add 200 µL of acetonitrile containing the internal standard, HCQ-d4 (e.g., at 100 ng/mL).[3][15]
-
Vortex the mixture vigorously for 3 minutes to precipitate proteins.[3][15]
-
Centrifuge the mixture at high speed (e.g., 14,500 x g) for 10 minutes at room temperature.[3][15]
-
Carefully transfer the supernatant to a clean tube or vial.
-
Inject a small volume (e.g., 5 µL) of the supernatant directly into the LC-MS/MS system for analysis.[3][15]
Protocol 2: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol helps identify regions in the chromatogram where ion suppression occurs.
-
Prepare a solution of the analyte (e.g., hydroxychloroquine) at a concentration that provides a stable and moderate signal.[5]
-
Set up the LC-MS system with the analytical column and mobile phase intended for the assay.
-
Using a syringe pump and a T-connector, continuously infuse the analyte solution into the mobile phase flow after the analytical column and before the mass spectrometer inlet.[5]
-
Once a stable baseline signal for the infused analyte is achieved, inject a blank, extracted matrix sample onto the LC column.[5]
-
Monitor the baseline signal of the infused analyte throughout the chromatographic run. A decrease in the signal indicates a region of ion suppression, while an increase indicates ion enhancement.[4]
Visualizations
References
- 1. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 2. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. myadlm.org [myadlm.org]
- 7. benchchem.com [benchchem.com]
- 8. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 9. m.youtube.com [m.youtube.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Analysis of 4-Aminoquinolines
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the analysis of 4-aminoquinolines like chloroquine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant issue in the analysis of 4-aminoquinolines?
A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] In the analysis of 4-aminoquinolines from biological samples (e.g., plasma, blood), these effects can lead to ion suppression (decreased signal) or ion enhancement (increased signal).[2][3] This phenomenon is a major concern because it directly impacts the accuracy, precision, and sensitivity of quantitative analysis, potentially leading to incorrect measurements of drug concentration.[2][4]
Q2: What are the common sources of matrix effects when analyzing 4-aminoquinolines in biological samples?
A2: Matrix effects can be caused by a variety of endogenous and exogenous substances.
-
Endogenous Compounds: These are substances naturally present in the biological sample, such as phospholipids, proteins, salts, and metabolites.[1]
-
Exogenous Compounds: These are substances introduced during sample collection and preparation, including anticoagulants (e.g., EDTA), plasticizers from collection tubes, and solvents.
-
Formulation Excipients: Components from the drug formulation itself can also interfere with the analysis.
Q3: How can I detect if my 4-aminoquinoline assay is being affected by matrix effects?
A3: There are two primary methods to assess the presence and impact of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative approach where the signal response of an analyte spiked into a blank matrix extract is compared to the response of the same analyte in a neat solvent.[1][5] A significant difference in signal intensity points to the presence of matrix effects.[1]
-
Post-Column Infusion: This qualitative method involves infusing a constant flow of the analyte solution into the mass spectrometer post-column while injecting a blank matrix extract.[4] Any deviation from the stable baseline signal reveals chromatographic regions where ion suppression or enhancement occurs.[1][4]
Q4: What is the difference between "absolute" and "relative" matrix effects?
A4: The distinction is crucial for method validation.
-
Absolute Matrix Effect: This refers to the impact of matrix components on the ionization of an analyte, typically measured by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution.[6]
-
Relative Matrix Effect: This assesses the variability of the matrix effect between different sources or lots of a biological matrix.[6] It is evaluated by comparing the matrix effects from multiple individual sources (e.g., plasma from different donors) to ensure the method is robust and reliable across a population.
Troubleshooting Guide
This section addresses common problems encountered during the analysis of 4-aminoquinolines.
Problem 1: Poor reproducibility and inaccurate quantification.
-
Possible Cause: Inconsistent matrix effects between different samples, standards, and quality controls (QCs).
-
Troubleshooting Steps:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects.[7] A SIL-IS for your 4-aminoquinoline analyte will co-elute and experience similar ionization suppression or enhancement, allowing for accurate signal normalization.[7]
-
Employ Matrix-Matched Calibration: Prepare calibration standards and QCs in a blank matrix that is representative of the study samples.[8][9] This helps to normalize the influence of the matrix across all analyzed samples.[9] If multiple lots of matrix are available, pooling them to prepare calibrants can average out lot-to-lot variability.[10]
-
Problem 2: Low analyte signal or failure to meet required sensitivity (Ion Suppression).
-
Possible Cause: Co-elution of highly abundant matrix components, such as phospholipids, that suppress the ionization of the 4-aminoquinoline analyte.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: The goal is to selectively remove interferences while retaining the analyte. Simple protein precipitation (PPT) is fast but often results in "dirty" extracts with significant matrix effects.[11] Consider more rigorous techniques:
-
Liquid-Liquid Extraction (LLE): Optimizing the pH and solvent can effectively separate basic compounds like 4-aminoquinolines from acidic or neutral interferences.[11]
-
Solid-Phase Extraction (SPE): Offers a high degree of selectivity and can produce very clean extracts, significantly reducing matrix effects.
-
-
Modify Chromatographic Conditions: Adjusting the analytical column, mobile phase, or gradient can separate the 4-aminoquinoline peak from the regions of ion suppression.[4]
-
Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[2] If your instrumentation allows, testing APCI may offer improved performance.[8]
-
Problem 3: Inconsistent results when using different batches of biological matrix.
-
Possible Cause: Significant variability in the composition of the matrix between different lots or individuals (relative matrix effect).[6]
-
Troubleshooting Steps:
-
Evaluate Multiple Lots: During method development and validation, assess the matrix effect across at least five to six different individual lots of the biological matrix.[6]
-
Increase Sample Dilution: If the assay has sufficient sensitivity, diluting the sample with the mobile phase can reduce the concentration of interfering components, thereby minimizing their impact.[4][11]
-
Refine the Internal Standard Strategy: Ensure the chosen internal standard closely tracks the analyte's behavior across all tested matrix lots. A SIL-IS is the gold standard for this purpose.[7]
-
Quantitative Data Summary
The Matrix Factor (MF) is used to quantitatively assess the magnitude of the matrix effect.[12] It is calculated using data from the post-extraction spike experiment.
Formula: Matrix Factor (MF) = (Peak Response in Post-Extraction Spike) / (Peak Response in Neat Solution)[9]
-
An MF < 1 indicates ion suppression.[9]
-
An MF > 1 indicates ion enhancement.[9]
-
An MF = 1 indicates no matrix effect.
The Internal Standard (IS) Normalized MF is then calculated to determine if the IS adequately compensates for the effect.
Formula: IS Normalized MF = (Matrix Factor of Analyte) / (Matrix Factor of Internal Standard)[12]
The acceptance criteria for bioanalytical methods typically require the coefficient of variation (CV%) of the IS-normalized MF from multiple matrix lots to be ≤15%.
Table 1: Example Matrix Factor Calculation for Chloroquine in Human Plasma
| Sample Lot | Analyte Peak Area (Post-Extraction Spike) | IS Peak Area (Post-Extraction Spike) | Analyte Peak Area (Neat Solution) | IS Peak Area (Neat Solution) | Analyte MF | IS MF | IS Normalized MF |
| Lot 1 | 78,500 | 155,000 | 102,000 | 198,000 | 0.77 | 0.78 | 0.98 |
| Lot 2 | 71,300 | 141,000 | 102,000 | 198,000 | 0.70 | 0.71 | 0.98 |
| Lot 3 | 85,400 | 169,000 | 102,000 | 198,000 | 0.84 | 0.85 | 0.98 |
| Lot 4 | 75,900 | 150,500 | 102,000 | 198,000 | 0.74 | 0.76 | 0.98 |
| Lot 5 | 81,200 | 161,000 | 102,000 | 198,000 | 0.80 | 0.81 | 0.98 |
| Mean | 0.98 | ||||||
| Std Dev | 0.00 | ||||||
| CV% | 0.0% |
In this example, significant ion suppression is observed (Analyte MF ≈ 0.7-0.8), but the SIL-IS effectively tracks and corrects for it, resulting in a consistent IS Normalized MF with a CV of 0.0%.
Visualizations and Workflows
Caption: A decision workflow for troubleshooting matrix effects in bioanalysis.
Caption: Workflow for the post-extraction spike experiment to quantify matrix effects.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect using Post-Extraction Spike Method
This protocol is designed to calculate the Matrix Factor (MF) for a 4-aminoquinoline analyte.[9]
1. Materials:
-
Blank biological matrix (e.g., human plasma from at least 6 individuals).
-
4-aminoquinoline certified reference standard.
-
Internal standard (preferably a stable isotope-labeled version of the analyte).
-
All solvents and reagents used in the extraction and LC-MS/MS analysis.
2. Procedure:
-
Prepare Set A (Neat Solution):
-
Prepare a standard solution of the 4-aminoquinoline and its internal standard in the final reconstitution solvent at a concentration representative of the samples (e.g., mid-QC level).
-
Analyze this solution via LC-MS/MS. This provides the reference peak response without any matrix influence.
-
-
Prepare Set B (Post-Extraction Spike):
-
Process a blank matrix sample through the entire validated extraction procedure (e.g., LLE or SPE).
-
Evaporate the final extract to dryness if required by the method.
-
Reconstitute the clean, dried extract with the same standard solution prepared for Set A.
-
Analyze this sample via LC-MS/MS. This measures the analyte response in the presence of extracted matrix components.
-
-
Prepare Set C (Pre-Extraction Spike - for Recovery Calculation):
-
Spike the 4-aminoquinoline standard and internal standard into the blank matrix before starting the extraction procedure.
-
Process the spiked matrix sample through the entire extraction procedure.
-
Analyze the final extract. This response is used to determine the overall recovery of the method.
-
3. Calculation:
-
Calculate the Matrix Factor (MF) for the analyte and the IS separately using the formula: MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A) .
-
Calculate the IS-Normalized MF to assess the compensation for the matrix effect.
Protocol 2: Liquid-Liquid Extraction (LLE) for 4-Aminoquinolines
This general protocol can be optimized to selectively extract basic 4-aminoquinolines from plasma, reducing interferences from phospholipids.
1. Sample Preparation:
-
To 100 µL of plasma sample, standard, or QC, add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
2. pH Adjustment:
-
Add 100 µL of a basifying agent (e.g., 0.1 M NaOH or ammonium hydroxide) to the sample. 4-aminoquinolines are basic, so adjusting the pH to be at least 2 units higher than their pKa will ensure they are in their uncharged form, maximizing extraction into an organic solvent.[11]
-
Vortex briefly.
3. Extraction:
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).[9]
-
Vortex vigorously for 2-5 minutes to ensure thorough mixing and analyte extraction.
4. Phase Separation:
-
Centrifuge the samples at high speed (e.g., >3000 x g) for 10 minutes to achieve a clean separation of the aqueous and organic layers.
5. Final Steps:
-
Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. bataviabiosciences.com [bataviabiosciences.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. altasciences.com [altasciences.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Chromatographic isotope effect of deuterated standards.
Welcome to the Technical Support Center for Chromatographic Methods Using Deuterated Standards. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common challenges encountered when using deuterated internal standards in chromatography, particularly in LC-MS applications.
Frequently Asked Questions (FAQs)
Here are some of the most common questions regarding the chromatographic isotope effect.
???+ question "Q1: What is the chromatographic isotope effect and why does it occur with deuterated standards?"
???+ question "Q2: Why is my deuterated internal standard eluting earlier than my analyte in reversed-phase LC?"
???+ question "Q3: Can the retention time shift between my analyte and deuterated standard affect my results?"
???+ question "Q4: How many deuterium atoms are recommended for an internal standard to be effective?"
???+ question "Q5: Is it better to use ¹³C- or ¹⁵N-labeled standards instead of deuterated standards?"
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing systematic approaches to diagnose and resolve them.
Issue 1: Retention Time Shift Observed Between Analyte and Deuterated Standard
Question: I am observing a separation between my analyte and my deuterated internal standard. What are the causes and how can I fix this?
Answer: This separation is the chromatographic isotope effect in action.[1] The magnitude of the shift is influenced by several factors. A logical workflow can help you manage this issue.
Causal Factors Diagram
The following diagram illustrates the key factors that influence the magnitude of the chromatographic isotope effect.
Troubleshooting Workflow
If the observed shift is compromising your data quality, follow this workflow to mitigate the issue.
Issue 2: Poor Peak Shape (Splitting, Tailing) of the Deuterated Standard
Question: The peak for my deuterated standard is split or shows significant tailing, but the analyte peak looks fine. What could be the cause?
Answer: While poor peak shape can result from common chromatographic issues (e.g., column degradation, incorrect mobile phase), when it selectively affects the deuterated standard, specific causes should be considered.[2]
-
On-Column Deuterium Exchange: If deuterium atoms are located on labile positions (like -OH, -NH, -SH), they can exchange with hydrogen from the mobile phase (especially if it contains water). This creates a mixed population of partially deuterated molecules that can separate chromatographically, leading to peak splitting or broadening.[2]
-
Impurity in the Standard: The deuterated standard may contain an impurity that co-elutes or elutes very closely, distorting the peak shape. This could be an isomer or a degradation product.[2][3]
-
Co-elution with an Interfering Compound: A component from the sample matrix might be interfering specifically with the deuterated standard's peak.[2]
Troubleshooting Steps:
-
Check for Labile Deuteriums: Review the structure of your standard. If deuteriums are on heteroatoms, consider sourcing a standard where they are on stable carbon positions.
-
Verify Standard Purity: Inject a neat solution of the deuterated standard alone. If the peak is still split, the issue is with the standard itself (purity or on-column exchange).[3]
-
Modify Chromatography: Adjusting the mobile phase, gradient, or column chemistry can help resolve the standard from any interfering peaks.[2]
-
Inject Blank Matrix: To check for matrix interference, inject an extracted blank matrix sample to see if any peaks appear at the retention time of the internal standard.[4]
Quantitative Data Summary
The extent of the retention time shift depends on the molecule, the degree and position of deuteration, and the chromatographic conditions. The table below summarizes reported data to provide a quantitative perspective on the effect.
| Compound / Deuterated Standard | Number of Deuteriums | Stationary Phase | Chromatographic Isotope Effect (t_R(H) / t_R(D)) | Reference |
| Myristic acid / D₂₇-Myristic acid | 27 | Fused-silica capillary | 1.0428 | [5] |
| Arachidonic acid / D₈-Arachidonic acid | 8 | Fused-silica capillary | 1.0009 | [5] |
| Metformin / D₆-Metformin | 6 | Polydimethylsiloxane (PDMS) | 1.0084 | [6] |
| Olanzapine / D₃-Olanzapine | 3 | Normal-Phase | Deuterated elutes later | [6][7] |
| Aldehydes (derivatized) / D₃-Aldehydes | 3 | Phenyl-Hexyl | Isotope effect observed | [6] |
Note: A value greater than 1.0 indicates that the deuterated compound elutes earlier than the non-deuterated compound.
Experimental Protocols
To accurately assess and manage the chromatographic isotope effect, a systematic experimental approach is crucial.
Protocol 1: Evaluation of Co-elution of an Analyte and its Deuterated Internal Standard
Objective: To determine the retention time difference (Δt_R) between a non-deuterated analyte and its deuterated internal standard under specific reversed-phase LC-MS conditions.[5]
Materials:
-
Analyte and deuterated internal standard solutions of known concentration.
-
LC-MS system with a reversed-phase column (e.g., C18).[5]
-
Mobile phases (e.g., Water with 0.1% formic acid as A, Acetonitrile with 0.1% formic acid as B).[6]
Methodology:
-
Prepare Samples: Create a solution containing a mixture of the analyte and its deuterated internal standard at a relevant concentration (e.g., 1:1 ratio).[6]
-
Set Up LC-MS Conditions:
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 5 µm).[8]
-
Mobile Phase: A suitable gradient to achieve good peak shape and retention (e.g., start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then re-equilibrate).[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 30 °C (or other controlled temperature).[5]
-
Injection Volume: 5 µL.[5]
-
Mass Spectrometry: Use an ionization mode (e.g., ESI positive) and scan type (e.g., MRM) optimized for both the analyte and the standard.[5]
-
-
Data Acquisition and Analysis:
-
Inject the mixed sample onto the LC-MS system.[6]
-
Acquire the chromatograms, monitoring the specific m/z transitions for both the analyte and the deuterated standard.
-
Determine the retention time at the apex of each peak from their respective extracted ion chromatograms.[6]
-
Calculate the retention time difference: Δt_R = t_R(analyte) - t_R(deuterated standard). A positive value indicates the deuterated standard elutes earlier.[5]
-
Perform replicate injections (n≥3) to assess the reproducibility of the retention times and the Δt_R.[5]
-
Protocol 2: Assessment of Differential Matrix Effects
Objective: To determine if a chromatographic shift between the analyte and internal standard is causing differential matrix effects that compromise quantitation.
Materials:
-
Blank matrix samples (e.g., plasma, urine) from at least 6 different sources.
-
Analyte and deuterated internal standard solutions.
-
Sample preparation materials (e.g., protein precipitation solvent, centrifuge).[5]
Methodology:
-
Prepare Sample Sets:
-
Set 1 (Matrix Post-Spike): Process blank matrix samples through your entire extraction procedure. After the final extraction step, but before evaporation/reconstitution, spike the extracts with the analyte and internal standard at a known concentration (e.g., at the LLOQ and ULOQ).
-
Set 2 (Neat Solution): Prepare solutions of the analyte and internal standard in the final reconstitution solvent at the same concentrations as in Set 1.
-
-
Analysis: Analyze both sets of samples using the established LC-MS method.
-
Data Evaluation:
-
For each matrix source, calculate the peak area ratio (Analyte Area / IS Area).
-
Calculate the matrix effect (ME) for each source using the formula: ME (%) = (Peak Area Ratio in Set 1 / Peak Area Ratio in Set 2) * 100
-
Evaluate the results. If the ME values are consistent across all matrix sources and are close to 100% (e.g., within 85-115%), the differential matrix effect is likely minimal. If there is high variability between sources or a significant deviation from 100%, the retention time shift is likely problematic, and method optimization is required.[4]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 in biological matrices. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is the deuterated stable isotope of hydroxychloroquine impurity E. It is primarily used as an internal standard in quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), for the determination of hydroxychloroquine and its metabolites in biological matrices. The use of a stable isotope-labeled internal standard is crucial for correcting variations during sample preparation and analysis, which improves the accuracy and precision of the results.[1][2]
Q2: What are the primary stability concerns for a deuterated standard like this one?
The main stability concerns for deuterated standards are maintaining isotopic purity and chemical integrity. Key issues include:
-
Hydrogen-Deuterium (H/D) Back-Exchange: This is a process where deuterium atoms on the labeled compound are replaced by protons from the surrounding environment, such as from protic solvents (e.g., water, methanol).[3] This can alter the mass of the internal standard, leading to inaccurate quantification.[3][4]
-
Chemical Degradation: Like the non-deuterated parent compound, the deuterated analogue can be susceptible to degradation due to factors such as temperature, light, pH, and oxidative conditions.[3]
Q3: How stable is this compound in biological matrices like plasma or whole blood?
While specific stability data for this compound is not extensively published, its stability is expected to be comparable to its non-labeled counterpart, hydroxychloroquine. Studies on hydroxychloroquine have demonstrated good stability under common laboratory conditions.
Stability of Hydroxychloroquine in Biological Samples (as a proxy)
| Storage Condition | Matrix | Duration | Stability | Reference |
| Room Temperature (20-26°C) | Serum/Plasma | 30 days | Stable | [5] |
| Refrigerated (2-8°C) | Serum/Plasma | 30 days | Stable | [5] |
| Frozen (-20°C or below) | Serum/Plasma | 12 months | Stable | [5] |
| Room Temperature (25°C) | Oral Suspension | 90 days | Stable | [6][7] |
| Refrigerated (4°C) | Oral Suspension | 90 days | Stable | [6][7] |
| Freeze-Thaw Cycles (-80°C) | Biological Samples | Up to 5 cycles | Stable | [1] |
| Short-Term Room Temp (22°C) | Processed Biological Samples | Up to 48 hours | Stable | [1] |
| Short-Term Refrigerated (4°C) | Processed Biological Samples | Up to 48 hours | Stable | [1] |
Note: This data is for the non-deuterated compound, hydroxychloroquine, and should be used as a guideline. It is highly recommended to perform your own stability studies for the deuterated compound in your specific biological matrix and storage conditions.
Troubleshooting Guide
Issue 1: Inconsistent or inaccurate quantification when using the deuterated internal standard.
-
Potential Cause: Differential matrix effects. Although stable isotope-labeled internal standards are designed to compensate for matrix effects, the deuterium substitution can slightly alter physicochemical properties, potentially causing a slight chromatographic separation from the analyte. If they elute into regions of varying ion suppression or enhancement, it can lead to inaccurate quantification.[4]
-
Troubleshooting:
-
Evaluate Matrix Effects: Prepare two sets of samples. In one set, spike the analyte and deuterated internal standard into the mobile phase. In the second set, spike both into an extracted blank matrix at the same concentration.[4] A significant difference in the peak area ratios between the two sets indicates differential matrix effects.
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to ensure the analyte and internal standard co-elute as closely as possible.
-
Issue 2: Observing peak tailing or splitting for the analyte and/or deuterated internal standard.
-
Potential Cause: The deuterium isotope effect on chromatography. Replacing hydrogen with deuterium can alter the compound's interaction with the stationary phase. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts, which can manifest as tailing or peak splitting if not fully resolved.[4]
-
Troubleshooting:
-
Improve Chromatographic Resolution: Modify the mobile phase composition, gradient slope, or flow rate to improve peak shape and resolution.
-
Consider a Different Column: A column with a different stationary phase chemistry may provide better separation and peak shape.
-
Issue 3: Suspected loss of the deuterium label (H/D back-exchange).
-
Potential Cause: Exposure to protic solvents (especially at non-neutral pH) or acidic/basic conditions can facilitate the exchange of deuterium atoms with protons.
-
Troubleshooting:
-
Assess Isotopic Purity: Use high-resolution mass spectrometry (HRMS) to check the isotopic distribution of the deuterated standard over time under your experimental conditions.[4]
-
Control pH: Ensure that the pH of your sample and mobile phase is maintained in a range that minimizes back-exchange. For many compounds, neutral or slightly acidic conditions are preferable.
-
Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile) for sample preparation and storage of stock solutions.
-
Experimental Protocols
Protocol 1: Evaluation of Freeze-Thaw Stability
Objective: To determine the stability of this compound in a biological matrix after repeated freeze-thaw cycles.
Methodology:
-
Prepare a stock solution of the deuterated standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Spike a known concentration of the standard into the biological matrix of interest (e.g., human plasma).
-
Aliquot the spiked matrix into multiple polypropylene tubes.
-
Analyze a set of aliquots immediately (T=0) using a validated LC-MS/MS method to establish the baseline concentration.
-
Freeze the remaining aliquots at the intended storage temperature (e.g., -20°C or -80°C) for at least 12 hours.
-
Thaw one set of aliquots completely at room temperature and then refreeze them. This constitutes one freeze-thaw cycle.
-
Repeat for the desired number of cycles (e.g., 3 to 5 cycles).
-
After the final cycle, analyze the samples and compare the measured concentrations to the T=0 samples.
Protocol 2: Evaluation of Short-Term (Benchtop) Stability
Objective: To assess the stability of the deuterated standard in the biological matrix at room temperature over a period that mimics sample processing time.
Methodology:
-
Prepare spiked matrix samples as described in Protocol 1.
-
Analyze a set of aliquots immediately (T=0).
-
Leave the remaining aliquots on the benchtop at room temperature.
-
Analyze aliquots at specified time points (e.g., 2, 4, 8, 24 hours).
-
Compare the results to the T=0 concentrations to determine the extent of degradation.
Visualizations
Caption: Workflow for assessing the stability of a deuterated standard in biological matrices.
Caption: Troubleshooting logic for issues with deuterated internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Lab Test | Corewell Health Laboratory [beaumontlaboratory.com]
- 6. dason.medicine.duke.edu [dason.medicine.duke.edu]
- 7. Stability of Extemporaneously Prepared Hydroxychloroquine Sulfate 25-mg/mL Suspensions in Plastic Bottles and Syringes - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MS/MS parameters for 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
Technical Support Center: 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing Mass Spectrometry (MS/MS) parameters for the analysis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the theoretical precursor ions for this compound and its non-deuterated analog?
A1: In positive ion mode using electrospray ionization (ESI), the compound will typically be protonated.
-
This compound: The molecular formula is C₁₄H₁₃D₄ClN₂O, with a molecular weight of approximately 268.78 g/mol .[1] The expected precursor ion is the protonated molecule [M+H]⁺ at m/z 269.8 .
-
Non-deuterated analog: The molecular formula is C₁₄H₁₇ClN₂O, with a molecular weight of approximately 264.75 g/mol .[2] The expected precursor ion [M+H]⁺ is at m/z 265.1 .
Q2: How do I identify the primary product ions for creating a Multiple Reaction Monitoring (MRM) method?
A2: After determining the optimal declustering potential, you should perform a product ion scan to identify the most abundant and stable fragments.[3] For this molecule, fragmentation is likely to occur around the amino linkage and the pentanol side chain. While specific fragments must be determined empirically, potential fragmentation pathways could involve the loss of the pentanol side chain or parts of it.
Q3: Should I optimize MS parameters for the deuterated internal standard separately from the non-deuterated analyte?
A3: Yes, it is considered best practice to optimize mass spectrometer parameters independently for both the analyte and its deuterated internal standard.[4] Although their chemical properties are very similar, the mass difference can lead to slightly different optimal settings for parameters like declustering potential (DP) and collision energy (CE).[4] Separate optimization ensures maximum sensitivity and robust fragmentation for both compounds, leading to more reliable quantification.[4]
Q4: I am observing a poor signal for my standard. What are the common causes?
A4: Low signal intensity can result from several factors:
-
Suboptimal Ionization Parameters: The declustering potential (DP) and collision energy (CE) may not be optimized for your specific instrument.[3]
-
Incorrect Mobile Phase: Ensure the mobile phase contains a suitable modifier, such as 0.1% formic acid, to promote efficient protonation in positive ion mode.[3]
-
Sample Preparation Issues: The concentration of your standard solution may be too low, or the compound may have degraded. Always prepare fresh working solutions.[3]
-
Matrix Effects: If analyzing samples in a complex matrix (e.g., plasma), endogenous components can suppress the ionization of your target analyte.[3]
Q5: The peak area of my deuterated internal standard is inconsistent across samples. What could be the problem?
A5: Inconsistent internal standard response can be due to:
-
H/D Back-Exchange: Deuterium atoms on the internal standard can sometimes exchange with hydrogen atoms from the solvent, particularly at certain pH values.[4]
-
In-Source Fragmentation: The deuterated standard might lose a deuterium atom in the ion source, which can contribute to the signal of the non-deuterated analyte.[4] This can often be minimized by optimizing ion source parameters.[4]
-
Inconsistent Sample Preparation: Ensure the internal standard is added accurately and consistently to every sample and standard.
Experimental Protocol: MS/MS Parameter Optimization
This protocol outlines the direct infusion method for optimizing the declustering potential (DP) and collision energy (CE) for this compound.
1. Preparation of Infusion Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL in methanol).
-
Create a working solution by diluting the stock solution to a final concentration of approximately 100-500 ng/mL.
-
The dilution solvent should mimic the initial mobile phase conditions of your LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).[3]
2. Instrument Setup:
-
Set up a direct infusion experiment by delivering the working solution to the mass spectrometer's ion source at a low, constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[5]
-
Set the mass spectrometer to monitor the precursor ion [M+H]⁺ at m/z 269.8 in positive ion mode.
3. Declustering Potential (DP) Optimization:
-
While infusing the solution, create a method to ramp the DP across a relevant range (e.g., 20 V to 150 V in 5 V increments).[3]
-
Monitor the intensity of the precursor ion at each DP value.
-
Plot the ion intensity against the DP. The optimal DP is the voltage that provides the maximum signal intensity for the precursor ion.[4] An unnecessarily high DP can cause unwanted in-source fragmentation.[5]
4. Collision Energy (CE) and Product Ion Identification:
-
Set the DP to the optimized value determined in the previous step.
-
Perform a product ion scan by fragmenting the precursor ion (m/z 269.8) across a range of collision energies (e.g., 5 eV to 60 eV).
-
Identify the most intense and stable product ions from the resulting spectrum. Select at least two product ions for building a robust MRM method.
5. Product-Specific CE Optimization:
-
For each selected precursor-product ion transition (MRM), create an experiment to ramp the CE across a suitable range (e.g., 5 eV to 60 eV in 2 eV steps).[4]
-
Monitor the intensity of the specific product ion at each CE value.
-
Plot the intensity for each transition as a function of CE. The optimal CE is the voltage that produces the maximum signal for that specific product ion.[4]
Data Presentation: Example Optimization Results
The following tables illustrate hypothetical data from an optimization experiment.
Table 1: Declustering Potential (DP) Optimization for Precursor Ion m/z 269.8
| Declustering Potential (V) | Ion Intensity (cps) |
| 40 | 1.5 x 10⁵ |
| 50 | 3.2 x 10⁵ |
| 60 | 6.8 x 10⁵ |
| 70 | 9.1 x 10⁵ |
| 80 | 1.1 x 10⁶ |
| 90 | 9.5 x 10⁵ |
| 100 | 7.2 x 10⁵ |
In this example, the optimal DP is 80 V.
Table 2: Collision Energy (CE) Optimization for Two Product Ions
| Collision Energy (eV) | Product Ion 1 (m/z 180.2) Intensity | Product Ion 2 (m/z 152.1) Intensity |
| 10 | 2.1 x 10⁴ | 1.5 x 10⁴ |
| 15 | 5.5 x 10⁴ | 4.8 x 10⁴ |
| 20 | 8.9 x 10⁴ | 6.2 x 10⁴ |
| 25 | 7.1 x 10⁴ | 8.5 x 10⁴ |
| 30 | 5.2 x 10⁴ | 9.8 x 10⁴ |
| 35 | 3.4 x 10⁴ | 7.7 x 10⁴ |
Optimal CE for Product Ion 1 is 20 eV; Optimal CE for Product Ion 2 is 30 eV.
Table 3: Final Optimized MS/MS Parameters
| Compound Name | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| This compound | 269.8 | 180.2 | 80 | 20 |
| This compound | 269.8 | 152.1 | 80 | 30 |
Visualizations
Caption: Workflow for MS/MS Parameter Optimization by Direct Infusion.
References
Reducing background noise in 4-aminoquinoline quantification
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise during the quantification of 4-aminoquinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in LC-MS/MS analysis of 4-aminoquinolines?
A1: Background noise in LC-MS/MS analysis can originate from several sources. Key contributors include:
-
Matrix Effects: Endogenous components from biological samples (e.g., plasma, urine) such as phospholipids, proteins, and salts can co-elute with the 4-aminoquinoline analytes and interfere with the ionization process in the mass spectrometer.[1][2] This can lead to either ion suppression or enhancement, causing variability and inaccuracy in quantification.[1][2]
-
Solvent and Additive Impurities: The use of non-LC-MS grade solvents or additives can introduce contaminants that increase background noise, particularly in the low mass range where small molecules like 4-aminoquinolines are detected.[3][4] It is crucial to use high-purity solvents and prepare mobile phases fresh daily to prevent microbial growth and accumulation of impurities.[3][5]
-
System Contamination: Residues from previous samples, column bleed, or buildup in the ion source, transfer lines, or mass spectrometer can be a significant source of persistent background noise.[5][6] Regular system cleaning and maintenance are essential to mitigate this.[6]
-
Instrumental Factors: Suboptimal settings on the mass spectrometer, such as incorrect ion source parameters (e.g., temperature, gas flows) or detector settings, can lead to a poor signal-to-noise ratio.[4][7]
Q2: How does the choice of sample preparation method impact background noise?
A2: Sample preparation is a critical step for minimizing background noise by removing interfering matrix components before analysis.[4] The choice of method can dramatically influence the cleanliness of the final extract and, consequently, the signal-to-noise ratio. The three most common techniques are:
-
Protein Precipitation (PPT): This is a simple and fast method but is the least selective. While it removes proteins, it leaves behind other matrix components like phospholipids, which are a major source of matrix effects.[3]
-
Liquid-Liquid Extraction (LLE): LLE offers better selectivity than PPT by partitioning the analyte into an immiscible organic solvent, leaving many polar interferences behind. The selectivity can be further improved by adjusting the pH.[3]
-
Solid-Phase Extraction (SPE): SPE is the most selective and effective method for removing matrix interferences, providing the cleanest extracts.[3][8] It uses a solid sorbent to retain the analyte while matrix components are washed away, significantly reducing background noise and improving sensitivity.[3]
Q3: What role does chromatography play in minimizing background interference?
A3: Liquid chromatography is essential for separating the 4-aminoquinoline analytes from co-extracted matrix components that were not removed during sample preparation.[2] Proper chromatographic separation prevents these interfering compounds from entering the mass spectrometer at the same time as the analyte, which is a primary cause of ion suppression or enhancement.[1] Optimizing the column chemistry, mobile phase composition, and gradient elution can significantly improve resolution and reduce background noise.
Q4: Can mass spectrometer settings be optimized to improve the signal-to-noise ratio?
A4: Yes, optimizing mass spectrometer parameters is crucial for maximizing the analyte signal while minimizing noise. Key parameters to optimize include:
-
Ion Source Parameters: Nebulizing gas flow, drying gas flow and temperature, and capillary voltage all affect the efficiency of ion generation and desolvation.[4] These should be optimized for the specific 4-aminoquinoline and flow rate used.[4]
-
Cone Voltage/Collision Energy: These parameters can be adjusted to minimize background noise in specific MRM transitions.[9] A systematic evaluation of these settings can significantly improve the signal-to-noise ratio.[9]
-
Ionization Mode: While Electrospray Ionization (ESI) is common, it is more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[1][10] If matrix effects are a persistent issue, switching to APCI may reduce background noise for moderately polar, thermally stable compounds.[4][10]
Troubleshooting Guides
Problem: High, noisy, or drifting baseline in the chromatogram.
This often indicates systemic contamination or issues with the mobile phase or LC system.
Problem: Poor signal-to-noise (S/N) ratio despite a strong analyte signal.
This issue often points to matrix effects or suboptimal MS parameters.
Data Presentation
The following table summarizes the effectiveness of different sample preparation techniques in reducing matrix effects and improving analyte recovery, which are key factors in minimizing background noise.
| Sample Preparation Method | Principle | Advantages | Disadvantages | Best For |
| Protein Precipitation (PPT) | Proteins are precipitated with an organic solvent (e.g., acetonitrile). | Simple, fast, inexpensive. | Non-selective; phospholipids and other small molecules remain, causing significant matrix effects.[3] | Initial screening, high-throughput analysis where some matrix effect is tolerable.[3] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases based on solubility. | Good for removing highly polar/non-polar interferences; can be made more selective by adjusting pH.[3] | Can be labor-intensive, requires solvent optimization, may have lower recovery.[3] | Samples where analytes have significantly different polarity from major interferences.[3] |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while matrix components are washed away. | Highly selective, provides very clean extracts, significantly reduces matrix effects.[3] | More complex method development, more expensive, can be lower throughput.[3] | Trace-level quantification requiring minimal background and high sensitivity.[3] |
Experimental Protocols
Protocol 1: Supported Liquid Extraction (SLE) for Amodiaquine (a 4-aminoquinoline) from Plasma
This protocol is adapted from a high-throughput method for the quantification of amodiaquine and its metabolite in plasma.[11][12]
-
Sample Pre-treatment:
-
To 100 µL of plasma sample in a microcentrifuge tube, add an appropriate volume of your internal standard solution.
-
Add a precipitating agent/buffer as required by your specific assay optimization.
-
Mix the samples on a plate mixer (e.g., 1000 rpm for 2 minutes) and then centrifuge (e.g., 1100 x g for 2 minutes).[11]
-
-
SLE Procedure:
-
Load 200 µL of the pre-treated sample supernatant onto a supported liquid extraction 96-well plate.[11]
-
Apply a brief vacuum (e.g., 3-4 in. Hg for 30 seconds) until the sample is absorbed into the sorbent.[11]
-
Allow 5 minutes for the sample to fully absorb.[11]
-
Elute the analytes by adding 800 µL of ethyl acetate and allowing it to flow through via gravity.[11]
-
Apply a brief, gentle vacuum (e.g., 1 in. Hg for 1 minute) to complete the elution.[11]
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
Protocol 2: General Purpose Reversed-Phase Solid-Phase Extraction (SPE) for Plasma
This protocol is a general guideline for extracting neutral or moderately polar compounds from plasma using a C18 sorbent.
-
Sample Pre-treatment:
-
SPE Procedure:
-
Conditioning: Condition a C18 SPE cartridge with 3 mL of methanol, followed by 3 mL of deionized water. Do not allow the sorbent to dry.[13]
-
Loading: Load the pre-treated supernatant onto the conditioned cartridge at a slow, steady flow rate (approx. 1 drop/second).[13]
-
Washing: Wash the cartridge with 1 mL of a weak organic solution (e.g., 5% Methanol in water) to remove polar interferences.[13]
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.[13]
-
Elution: Elute the analyte with 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol) into a clean collection tube.[13]
-
-
Post-Elution:
-
The eluate can be evaporated to dryness and reconstituted in the mobile phase for analysis.
-
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. zefsci.com [zefsci.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. High-throughput quantitation method for amodiaquine and desethylamodiaquine in plasma using supported liquid extraction technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 Calibration
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering linearity issues during the calibration of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of non-linear calibration curves for this compound analysis using LC-MS/MS?
Non-linearity in LC-MS/MS calibration curves is a frequent challenge. For quinoline-based compounds like this compound, common causes include:
-
Isotopic Crosstalk: Interference between the analyte and the deuterated internal standard (IS). This can occur if the unlabeled analyte has naturally occurring isotopes that contribute to the signal of the d4-IS, or if the IS contains unlabeled impurities.
-
Differential Matrix Effects: Variations in the sample matrix can selectively suppress or enhance the ionization of the analyte or the IS, leading to a non-linear response. This is particularly relevant when analyzing complex biological matrices such as plasma or whole blood.
-
Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, resulting in a plateauing of the signal and a loss of linearity.
-
Inappropriate Regression Model: Forcing a linear regression model on data that is inherently non-linear can lead to poor accuracy and precision. A weighted linear or quadratic regression model may be more appropriate.
-
Internal Standard Instability: The deuterated internal standard may be unstable in the sample matrix or during storage, leading to inconsistent responses. The presence of amine and alcohol functional groups in the molecule could potentially lead to isotopic exchange under certain conditions.
-
Analyte or IS Adsorption: Active sites in the LC system can cause adsorption of the analyte or IS, leading to poor peak shape and non-linearity, especially at lower concentrations.
Q2: My calibration curve for this compound is linear at low concentrations but flattens at higher concentrations. What is the likely cause?
This is a classic sign of detector saturation. When the concentration of the analyte is too high, the detector response no longer increases proportionally.
Q3: I am observing significant variability in the response of my d4-internal standard across my calibration curve. What could be the issue?
Significant variability in the internal standard response can be caused by:
-
Inconsistent Sample Preparation: Errors in pipetting or extraction can lead to varying amounts of the internal standard in the final samples.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the internal standard.
-
Internal Standard Instability: The d4-labeled internal standard may be degrading in the matrix.
Q4: Can the position of the deuterium labels on the internal standard affect the analysis?
Yes. The position and number of deuterium atoms are important for the stability of the internal standard. Deuterium atoms on exchangeable sites (like hydroxyl or amine groups) can be lost and replaced with hydrogen from the solvent, compromising the integrity of the IS. For this compound, the "d4" designation suggests labeling on the pentanol chain, which is generally more stable than on the amino or hydroxyl groups.
Troubleshooting Guides
Issue 1: Poor Linearity (R² < 0.99)
If you are experiencing poor linearity in your calibration curve, follow this troubleshooting workflow:
Caption: Workflow for troubleshooting poor calibration curve linearity.
-
Prepare a High-Concentration Standard: Prepare a standard at the highest concentration of your calibration curve.
-
Serial Dilution: Perform a series of dilutions (e.g., 1:2, 1:5, 1:10) of the high-concentration standard using the initial mobile phase.
-
Injection and Analysis: Inject the diluted samples and the original high-concentration standard into the LC-MS/MS system.
-
Data Evaluation:
-
Calculate the expected response based on the dilution factor.
-
Compare the observed response to the expected response.
-
If the observed response for the undiluted high-concentration standard is significantly lower than expected based on the diluted samples, detector saturation is likely occurring.
-
| Dilution Factor | Expected Response (Relative to 1:10) | Observed Response (Example) | Conclusion |
| 1:10 | 1.0x | 1.0 x 10⁶ | Linear Range |
| 1:5 | 2.0x | 2.0 x 10⁶ | Linear Range |
| 1:2 | 5.0x | 4.5 x 10⁶ | Approaching Saturation |
| Undiluted | 10.0x | 5.5 x 10⁶ | Saturation |
Issue 2: Inconsistent Internal Standard Response
An inconsistent internal standard response can significantly impact the accuracy and precision of your results.
Troubleshooting poor recovery of deuterated internal standards
Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during isotope dilution analysis, with a specific focus on the poor recovery of deuterated internal standards.
Frequently Asked Questions (FAQs)
Q1: What is a deuterated internal standard and why is it used?
A deuterated internal standard (IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[1][2] These standards are crucial in quantitative mass spectrometry to correct for variations that can occur during sample preparation, chromatographic separation, and detection.[1][3][4][5] By adding a known quantity of the deuterated IS to all samples, calibrators, and quality controls, it is possible to normalize for inconsistencies such as analyte loss during extraction or fluctuations in instrument response, leading to more accurate and precise quantification.[2][3][6]
Q2: What is considered "poor" recovery for a deuterated internal standard?
While there isn't a universal value for acceptable recovery, consistency and reproducibility are more critical than achieving a high recovery percentage.[1] However, very low or highly variable recovery can signal significant issues with the analytical method that could compromise data reliability.[1] Generally, recoveries below 80% should be investigated, and a high relative standard deviation (RSD > 15-20%) in recovery across a batch of samples is a major cause for concern.[1]
Q3: Can the recovery of a deuterated internal standard differ from the analyte?
Ideally, a deuterated internal standard should exhibit chemical and physical properties identical to the analyte, resulting in the same recovery.[1] However, differences in extraction recovery have been observed. For instance, a 35% difference in extraction recovery was reported between an analyte and its deuterated counterpart.[1][7] This discrepancy can sometimes be attributed to the "deuterium isotope effect," which may alter the molecule's lipophilicity.[1]
Q4: What is the "deuterium isotope effect" and how can it impact my analysis?
The deuterium isotope effect arises from the slight differences in physicochemical properties between a deuterated compound and its non-deuterated version.[8] The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond.[9] In reversed-phase chromatography, this can make the deuterated compound slightly less lipophilic, causing it to elute marginally earlier than the analyte.[8][9] If this retention time shift occurs in a region of the chromatogram with significant matrix effects (ion suppression or enhancement), the analyte and the internal standard will be affected differently, leading to inaccurate quantification.[2][10]
Q5: What is isotopic back-exchange and how can I prevent it?
Isotopic back-exchange occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix.[11][12] This can lead to a decreasing signal for the internal standard over an analytical run and an artificially increased signal for the native analyte.[11][13] To prevent this:
-
Ensure stable labeling: The deuterium labels should be on stable positions within the molecule, such as aromatic carbons, and not on easily exchangeable sites like hydroxyl (-OH) or amine (-NH) groups.[11][12]
-
Control pH: The rate of exchange is often influenced by pH. The slowest exchange rate is typically observed around pH 2.5-3.[11]
-
Use aprotic solvents: When possible, prepare stock and working solutions in aprotic solvents.[9]
-
Maintain appropriate temperature: Elevated temperatures can accelerate isotopic exchange.[11]
Troubleshooting Guide for Poor Recovery
This guide provides a systematic approach to diagnosing and resolving common issues leading to poor recovery of deuterated internal standards.
Diagram: Troubleshooting Workflow for Poor Internal Standard Recovery
Caption: A systematic workflow for troubleshooting poor internal standard recovery.
Issue 1: Problems Related to Sample Preparation
Poor recovery is often traced back to the sample preparation stage.[14] The two most common techniques, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE), have distinct challenges.
| Potential Issue | Troubleshooting Step | Recommended Action |
| Inappropriate Sorbent | The chosen sorbent may not have the correct retention mechanism for the deuterated IS. | Select a sorbent with a suitable stationary phase (e.g., reversed-phase, normal-phase, ion-exchange) based on the physicochemical properties of the IS.[1] |
| Breakthrough During Loading | The IS may not be retained on the sorbent during sample loading due to high flow rate, strong sample solvent, or exceeding sorbent capacity. | Decrease the sample loading flow rate. Dilute the sample or adjust the sample solvent to ensure retention. Use a larger sorbent mass or a cartridge with higher capacity.[1] |
| Loss During Washing | The wash solvent may be too strong, causing the IS to be eluted prematurely. | Use a weaker wash solvent that is strong enough to remove interferences but weak enough to retain the IS on the sorbent.[1] |
| Incomplete Elution | The elution solvent may not be strong enough to desorb the IS from the sorbent. | Use a stronger elution solvent or increase the volume of the elution solvent.[1] |
| Potential Issue | Troubleshooting Step | Recommended Action |
| Inappropriate Solvent Polarity | The extraction solvent may not have the optimal polarity to efficiently extract the deuterated IS. | Test solvents with different polarities to find one that maximizes the recovery of both the analyte and the IS.[1] |
| Incorrect pH of Aqueous Phase | The pH of the sample may cause the IS to be in an ionized state, which is less soluble in the organic extraction solvent. | Adjust the pH of the aqueous phase to ensure the IS is in a neutral, more readily extractable form.[1] |
| Emulsion Formation | The formation of an emulsion between the aqueous and organic layers can trap the IS and prevent efficient extraction. This is common with samples high in lipids or proteins. | Employ gentler mixing techniques. Add salt to the aqueous phase ("salting out") to help break the emulsion. Centrifuge the sample to facilitate phase separation.[1] |
| Inconsistent Phase Separation | Incomplete separation of the aqueous and organic layers can lead to variable recovery. | Ensure adequate time for phase separation. Consider centrifugation to achieve a clean separation.[1] |
Issue 2: Chromatographic and Matrix Effects
Even with efficient extraction, issues can arise during the LC-MS analysis.
| Potential Issue | Troubleshooting Step | Recommended Action |
| Lack of Co-elution | Due to the deuterium isotope effect, the IS may have a slightly different retention time than the analyte.[8] | Overlay the chromatograms of the analyte and IS. If they are separated, adjust the mobile phase, gradient, or consider a different column to ensure they co-elute.[9][11] |
| Differential Matrix Effects | Even with co-elution, matrix components can suppress or enhance the ionization of the analyte and IS to different extents.[10] | Conduct a post-extraction addition experiment to compare the IS response in a neat solution versus a post-extraction spiked blank matrix sample.[11] If differential effects are observed, improve sample clean-up procedures to remove interfering matrix components.[11] |
Issue 3: Internal Standard Instability
The stability of the deuterated internal standard itself can be a source of poor and inconsistent recovery.
| Potential Issue | Troubleshooting Step | Recommended Action |
| Isotopic Exchange (Back-Exchange) | Deuterium atoms are swapped for hydrogen atoms from the solvent or matrix.[11][12] This is more likely if the deuterium is on a labile site (-OH, -NH).[11][12] | Incubate the IS in a blank matrix under your experimental conditions and analyze for the appearance of the unlabeled analyte over time.[11] If exchange is observed, adjust pH and temperature.[11] Ensure the deuterium label is on a stable position.[11][12] |
| Degradation | The IS may be degrading in the sample matrix or during storage. | Assess the stability of the IS in the matrix at different temperatures and for different durations. Ensure proper storage conditions are maintained. |
| Adsorption | The IS may adsorb to sample vials or tubing within the LC system.[8] | To mitigate this, passivate the system by making several injections of a high-concentration standard before running samples.[8] Consider using low-binding tubes and vials.[15] |
Experimental Protocols
Protocol 1: Assessment of Matrix Effects
Objective: To determine the extent of ion suppression or enhancement on the deuterated internal standard caused by the sample matrix.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the deuterated IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using the established procedure. Spike the deuterated IS into the final extract.
-
Set C (Blank Matrix): Analyze an extracted blank matrix sample without the IS to check for interferences.
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Data Calculation:
-
Calculate the Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A value of 100% indicates no matrix effect.
-
Protocol 2: Evaluation of Isotopic Stability (Back-Exchange)
Objective: To assess the stability of the deuterium labels on the internal standard under the experimental conditions.
Methodology:
-
Sample Preparation: Spike the deuterated IS into a blank biological matrix at the working concentration. Prepare multiple aliquots.
-
Incubation:
-
Process one aliquot immediately (T=0).
-
Incubate the remaining aliquots under the same conditions as your study samples (e.g., room temperature for 4 hours, autosampler temperature for 24 hours).
-
-
Analysis: Analyze the T=0 sample and the incubated samples by LC-MS/MS.
-
Data Analysis:
-
Monitor the peak area of the deuterated IS over time. A significant decrease may indicate degradation or exchange.
-
Monitor the mass transition for the unlabeled analyte. An increase in the signal for the unlabeled analyte in the incubated samples compared to the T=0 sample is a direct indication of isotopic back-exchange.[11]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. nebiolab.com [nebiolab.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies [labroots.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. myadlm.org [myadlm.org]
- 11. benchchem.com [benchchem.com]
- 12. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. m.youtube.com [m.youtube.com]
- 15. insights.allumiqs.com [insights.allumiqs.com]
Technical Support Center: Minimizing Carryover in LC-MS Analysis of 4-Aminoquinolines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize carryover during the LC-MS analysis of 4-aminoquinolines.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is carryover in LC-MS analysis?
A1: Carryover is the phenomenon where a portion of an analyte from a previous injection appears in a subsequent analysis.[1][2][3][4] This can lead to inaccurate quantification, especially when a high-concentration sample is followed by a low-concentration sample or a blank.[2] For a quantitative analysis to be considered viable, it is crucial to reduce carryover to avoid overestimating the amount of the analyte.[1][4]
Q2: Why are 4-aminoquinolines prone to carryover?
A2: 4-Aminoquinolines are basic compounds.[5][6] Basic compounds can exhibit strong interactions with active sites on the surfaces of the LC system, such as residual silanols on C18 columns, leading to peak tailing and carryover.[3] These interactions can be ionic, hydrogen bonding, or hydrophobic in nature.[7]
Q3: How can I distinguish between carryover and system contamination?
A3: A systematic approach involving strategic injections of blanks and standards can help differentiate between carryover and contamination.[7]
-
Carryover: A blank injection immediately following a high-concentration standard will show the highest carryover peak. Subsequent blank injections should show progressively smaller peaks.[7]
-
Contamination: If all blank injections show a similar level of the analyte, it suggests contamination of the mobile phase, solvents, or the LC-MS system itself.[7]
Q4: What are the primary sources of carryover in an LC-MS system?
A4: Carryover can originate from various components of the LC-MS system that come into contact with the sample.[8] The most common sources include:
-
Autosampler: The injection needle, valve, sample loop, and tubing are major contributors.[1][2][4] Worn or dirty rotor seals are a frequent cause.[7][9]
-
LC Column: The column, including the guard column, can retain analytes, especially "sticky" compounds.[1][2][4]
-
MS Ion Source: The ion source can become contaminated with analytes and other eluting materials.[1][4][9]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating carryover issues when analyzing 4-aminoquinolines.
Step 1: Identify the Source of Carryover
A logical, step-by-step process is essential to pinpoint the origin of the carryover.[1]
Experimental Protocol: Source Identification
-
Initial Check: Inject a high-concentration standard followed by a series of blank injections. Observe the carryover pattern.
-
Column Contribution:
-
Run a high-concentration standard.
-
Stop the run and replace the analytical column with a new one.[7]
-
Inject a blank. If carryover is significantly reduced or eliminated, the column is a primary source.
-
-
Autosampler and System Contribution:
-
Remove the column and replace it with a union.[9]
-
Inject a blank after a high-concentration standard. If carryover persists, the issue lies within the autosampler or other system components (e.g., tubing, valves).
-
-
Mobile Phase Contamination:
Step 2: Implement Corrective Actions
Based on the identified source, implement the following strategies.
The autosampler is a frequent source of carryover.[10] Optimizing the needle wash is critical.
Wash Solvent Composition:
The ideal wash solvent should effectively solubilize the 4-aminoquinoline analytes.[11] Since 4-aminoquinolines are basic, adding a volatile acid or base to the wash solvent can improve cleaning efficiency.[8]
| Wash Solvent Composition | Rationale | Reference |
| High Organic Content (e.g., >90% Acetonitrile or Methanol) | Effectively solubilizes hydrophobic compounds. | [8][12] |
| Acidified Wash (e.g., with 0.1-0.5% Formic Acid or Acetic Acid) | Helps to neutralize and wash away basic compounds by keeping them in their protonated, more soluble form. | [8][9] |
| Basified Wash (e.g., with Ammonium Hydroxide) | Can be effective for some basic compounds, depending on their pKa. | |
| "Magic Mix" (e.g., combinations of IPA, Methanol, Acetonitrile, Water) | Strong, aggressive solvent mixtures can remove a wide range of contaminants.[7][9] | [7][9] |
| Cycling High and Low Organic Wash | Cycling between high and low organic mobile phases during a column wash can be more effective than a continuous high organic wash.[10][13] | [10][13] |
Wash Procedure Optimization:
-
Increase Wash Volume and Duration: For particularly "sticky" compounds, increasing the volume of the wash solvent and the duration of the wash cycle can significantly reduce carryover.[9][14]
-
Pre- and Post-Injection Wash: Implementing both pre- and post-injection wash steps can be more effective than a post-injection wash alone.[15]
-
Needle and Seal Wash: Ensure that the wash procedure effectively cleans both the interior and exterior of the needle, as well as the needle seat and injection valve.
The analytical column can be a significant contributor to carryover.[10][13]
Column Washing and Regeneration:
-
Aggressive Column Wash: After a batch of samples, flush the column with a strong solvent mixture (e.g., 100% acetonitrile or methanol) for an extended period.[9]
-
Gradient Ramping: Employ a steep gradient at the end of each run to elute strongly retained compounds.
-
"Saw-tooth" Wash Cycle: Rapidly cycling the mobile phase composition from high to low organic content can be more effective at removing retained compounds than a continuous high-organic wash.[13]
Column Selection:
-
Different Column Chemistries: Even columns with nominally the same stationary phase can exhibit different levels of carryover.[10] Experimenting with columns from different manufacturers may be beneficial.
-
PFP or Biphasic Columns: For basic compounds, consider columns with alternative stationary phases that may exhibit less secondary interaction.
The mobile phase composition can influence analyte interactions with the stationary phase.
Mobile Phase Additives:
-
Acidic Additives: The use of additives like formic acid or acetic acid in the mobile phase can improve the peak shape of basic compounds and reduce tailing, which can contribute to carryover.[16][17][18][19]
-
Alternative Ion-Pairing Agents: For challenging separations, alternative additives like difluoroacetic acid (DFA) might offer a compromise between chromatographic performance and MS sensitivity compared to trifluoroacetic acid (TFA).[20]
| Additive | Typical Concentration | Notes |
| Formic Acid | 0.1% | Commonly used for good peak shape of basic compounds in reversed-phase LC-MS.[5][16] |
| Acetic Acid | 0.1% - 1% | Can also be effective, but may be more "dirty" and impure than formic acid.[16][17][18] |
| Ammonium Hydroxide | Varies | Used for basic mobile phases; can improve ionization efficiency for some compounds. |
Regular maintenance is crucial for preventing carryover.[9]
-
Replace Worn Parts: Regularly inspect and replace worn injector rotor seals, syringe plungers, and tubing.[7][9]
-
Clean the Ion Source: Periodically clean the MS ion source components, such as the cone/curtain plate and probe capillary, to remove accumulated residue.[9]
Section 3: Visual Workflows
The following diagrams illustrate the troubleshooting process for minimizing carryover.
Caption: A logical workflow for troubleshooting LC-MS carryover.
References
- 1. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. How to Reduce Carryover in Liquid Chromatography | Lab Manager [labmanager.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Development of a New Generation of 4-Aminoquinoline Antimalarial Compounds Using Predictive Pharmacokinetic and Toxicology Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets [frontiersin.org]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Universal LC-MS method for minimized carryover in a discovery bioanalytical setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. lcms.labrulez.com [lcms.labrulez.com]
- 13. researchgate.net [researchgate.net]
- 14. mastelf.com [mastelf.com]
- 15. waters.com [waters.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Alternative mobile phase additives for the characterization of protein biopharmaceuticals in liquid chromatography - Mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard: A Comparative Guide to Deuterated vs. Non-Deuterated Internal Standards in Bioanalytical Assays
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), the choice of an internal standard is a critical decision that significantly impacts the reliability of experimental data. This guide provides an objective comparison of deuterated and non-deuterated internal standards, supported by experimental data, to aid in the selection of the optimal standard for your analytical needs.
Internal standards are essential in analytical workflows to correct for variations that can occur during sample preparation, injection, and instrument analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations.[2] The two primary types of internal standards used are stable isotope-labeled (SIL) internal standards, most commonly deuterated, and non-deuterated (or analog) internal standards.
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[2] This subtle change in mass allows the standard to be distinguished from the analyte by a mass spectrometer, while its chemical and physical properties remain nearly identical.[2] This similarity is crucial for accurately compensating for matrix effects, a phenomenon where components in a complex biological sample can interfere with the ionization of the analyte, leading to inaccurate quantification.[3]
Non-deuterated internal standards are typically structural analogs of the analyte. While they can compensate for some analytical variability, their physicochemical properties may differ more significantly from the analyte, potentially leading to less accurate correction for matrix effects and other variations.[4]
Data Presentation: A Quantitative Comparison
Experimental data consistently demonstrates the superior performance of deuterated internal standards in terms of accuracy and precision. The following tables summarize findings from various studies comparing the two types of internal standards in bioanalytical assays.
Table 1: Performance Comparison in the Quantification of Various Analytes
| Analyte | Internal Standard Type | Performance Metric | Result | Reference |
| Kahalalide F | Structural Analog | Mean Bias (%) | 96.8 | [5] |
| Deuterated (SIL) | Mean Bias (%) | 100.3 | [5] | |
| Structural Analog | Standard Deviation (%) | 8.6 | [5] | |
| Deuterated (SIL) | Standard Deviation (%) | 7.6 | [5] | |
| Sirolimus | Structural Analog | Inter-Patient Imprecision (% CV) at 5.0 µg/L | 9.7 | [5] |
| Deuterated (SIR-d3) | Inter-Patient Imprecision (% CV) at 5.0 µg/L | 5.7 | [5] | |
| Structural Analog | Inter-Patient Imprecision (% CV) at 10.0 µg/L | 7.6 | [5] | |
| Deuterated (SIR-d3) | Inter-Patient Imprecision (% CV) at 10.0 µg/L | 2.7 | [5] | |
| Structural Analog | Inter-Patient Imprecision (% CV) at 20.0 µg/L | 8.5 | [5] | |
| Deuterated (SIR-d3) | Inter-Patient Imprecision (% CV) at 20.0 µg/L | 3.4 | [5] | |
| Pesticides & Mycotoxins in Cannabis Matrices | Non-Deuterated | Accuracy (% Bias) | Deviations > 60% | [6] |
| Deuterated | Accuracy (% Bias) | Within 25% | [6] | |
| Non-Deuterated | RSD (%) | > 50% | [6] | |
| Deuterated | RSD (%) | < 20% | [6] |
Experimental Protocols: Evaluating Internal Standard Performance
To objectively compare the performance of deuterated and non-deuterated internal standards, a series of validation experiments are crucial. The following are detailed methodologies for key experiments.
Experiment 1: Evaluation of Matrix Effects
Objective: To determine the ability of the internal standard to compensate for the effect of the biological matrix on the ionization of the analyte.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard are prepared in a clean solvent (e.g., methanol or mobile phase).
-
Set B (Post-Extraction Spike): Blank biological matrix (from at least six different sources) is extracted first, and then the analyte and internal standard are added to the clean extract.
-
Set C (Pre-Extraction Spike): Blank biological matrix is spiked with the analyte and internal standard before the extraction process.
-
-
Analysis: Analyze all three sets of samples via LC-MS/MS.
-
Data Evaluation:
-
Matrix Factor (MF): Calculated as the ratio of the analyte peak area in the presence of matrix (Set B) to the analyte peak area in the neat solution (Set A). An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
Recovery: Calculated by comparing the analyte peak area from the pre-extraction spike (Set C) to the post-extraction spike (Set B).
-
Internal Standard Normalized Matrix Factor: The matrix factor of the analyte is divided by the matrix factor of the internal standard. A value close to 1 indicates effective compensation for matrix effects. The coefficient of variation (%CV) of the IS-normalized matrix factor across the different matrix sources should ideally be less than 15%.
-
Experiment 2: Assessment of Accuracy and Precision
Objective: To determine the accuracy (closeness to the true value) and precision (reproducibility) of the analytical method using each type of internal standard.
Methodology:
-
Prepare Quality Control (QC) Samples: Spike a pooled blank biological matrix with the analyte at a minimum of three concentration levels (low, medium, and high).
-
Sample Analysis: Analyze multiple replicates (at least five) of each QC concentration level in at least three separate analytical runs.
-
Data Evaluation:
-
Accuracy: Expressed as the percentage of the measured concentration relative to the nominal concentration (%Bias). The mean value should be within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).
-
Precision: Expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). The precision should not exceed 15% (20% at the LLOQ).
-
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: A typical experimental workflow for quantitative bioanalysis using an internal standard.
References
Navigating the Gold Standard: A Comparative Guide to Internal Standards in the Bioanalysis of Hydroxychloroquine
For researchers, scientists, and drug development professionals, the precise and reliable quantification of therapeutic agents in biological matrices is the bedrock of robust pharmacokinetic and clinical studies. In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an appropriate internal standard (IS) is a critical determinant of data quality. This guide provides a comprehensive cross-validation of analytical methods, offering an objective comparison between the gold standard—a deuterated internal standard—and other alternatives for the analysis of hydroxychloroquine (HCQ).
Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely regarded as the gold standard in quantitative bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.[1] While specific validation data for 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 as an internal standard for hydroxychloroquine was not prominently available in published literature, its structural similarity to HCQ and its metabolites suggests its potential utility. This guide will compare the performance of a commonly used deuterated internal standard for HCQ, Hydroxychloroquine-d4 (HCQ-d4), with a non-deuterated structural analog to highlight the advantages of using a SIL-IS.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The following tables summarize the performance characteristics of two distinct analytical methods for the quantification of hydroxychloroquine in human plasma. Method 1 employs a deuterated internal standard (Hydroxychloroquine-d4), while Method 2 utilizes a non-deuterated structural analog internal standard (Chloroquine).
Table 1: Linearity of Analytical Methods
| Parameter | Method 1 (with Deuterated IS: HCQ-d4) | Method 2 (with Non-Deuterated IS: Chloroquine) |
| Analyte | Hydroxychloroquine | Hydroxychloroquine |
| Linear Range | 0.5 - 500 ng/mL | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.998 |
| Reference | [2] | [2] |
Table 2: Accuracy and Precision
| Quality Control Level | Method 1 (with Deuterated IS: HCQ-d4) | Method 2 (with Non-Deuterated IS: Chloroquine) |
| Accuracy (%) | Precision (%RSD) | |
| Low QC | 97.91 - 106.02 | 1.57 - 8.33 |
| Medium QC | 97.91 - 106.02 | 1.57 - 8.33 |
| High QC | 97.91 - 106.02 | 1.57 - 8.33 |
| Reference | [2] | [2] |
Table 3: Lower Limit of Quantification (LLOQ) and Matrix Effect
| Parameter | Method 1 (with Deuterated IS: HCQ-d4) | Method 2 (with Non-Deuterated IS: Chloroquine) |
| LLOQ | 0.5 ng/mL | 0.5 ng/mL |
| Matrix Effect (%) | 98.31 - 108.17 | 98.31 - 108.17 |
| Reference | [2] | [2] |
The data presented demonstrates that both methods can achieve acceptable linearity, accuracy, and precision within the validated range. However, the use of a deuterated internal standard is generally preferred as it is more effective at compensating for matrix effects and other sources of analytical variability.[3][4] A deuterated internal standard co-elutes with the analyte, ensuring that both experience the same degree of ion suppression or enhancement, leading to more robust and reliable results.[3]
Experimental Protocols
Method 1: LC-MS/MS Analysis of Hydroxychloroquine with a Deuterated Internal Standard (HCQ-d4)
This method was developed for the quantification of hydroxychloroquine in human plasma.[2]
Sample Preparation:
-
To 100 µL of human plasma, add the internal standard (Hydroxychloroquine-d4).
-
Precipitate proteins by adding acetonitrile.
-
Centrifuge the sample.
-
Collect the supernatant for analysis.
Liquid Chromatography:
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
Method 2: LC-MS/MS Analysis of Hydroxychloroquine with a Non-Deuterated Internal Standard (Chloroquine)
This method is a hypothetical comparison but follows a similar validated method for HCQ in human plasma.[2]
Sample Preparation:
-
A known amount of the non-deuterated internal standard (Chloroquine) is added to the plasma sample.
-
Proteins are precipitated using acetonitrile.
-
After centrifugation, the supernatant is collected for analysis.
Liquid Chromatography:
-
Column: Not specified in the abstract.
-
Mobile Phase: Not specified in the abstract.
-
Flow Rate: Not specified in the abstract.
-
Injection Volume: Not specified in the abstract.
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization: ESI, positive mode.
-
Detection: MRM, monitoring specific mass transitions for both hydroxychloroquine and chloroquine.
Visualizing the Workflow and Rationale
To better illustrate the processes and logical connections, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for bioanalytical method.
Caption: Rationale for using a deuterated internal standard.
References
The Gold Standard of Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is paramount. In the landscape of analytical techniques, Isotope Dilution Mass Spectrometry (IDMS) emerges as a definitive reference method, delivering unparalleled reliability. This guide provides an objective comparison of IDMS against other common analytical methods, supported by experimental data, detailed protocols, and visual representations of its application in crucial research areas such as drug development.
At its core, IDMS combines the high selectivity and sensitivity of mass spectrometry with the exceptional accuracy of isotope dilution.[1] By introducing a known quantity of a stable, isotopically labeled version of the analyte (the "spike") into a sample at the earliest stage of analysis, IDMS effectively negates the impact of sample loss during preparation and variations in instrument response. This internal standard, being chemically identical to the analyte, experiences the same matrix effects and procedural losses, ensuring that the ratio of the native analyte to the internal standard remains constant. This fundamental principle is what sets IDMS apart and establishes it as a "gold standard" in quantitative analysis.
Performance Comparison: IDMS vs. Alternative Methods
The superiority of IDMS is most evident when compared with other widely used quantification techniques, such as external standard calibration and immunoassays (e.g., ELISA). While these methods have their place, they are often more susceptible to errors arising from complex biological matrices and procedural inconsistencies.
Quantitative Data Summary
The following tables summarize the performance of IDMS in comparison to other methods for the analysis of various analytes.
Table 1: Small Molecule (Ochratoxin A in Flour) Analysis
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | External Standard Calibration |
| Accuracy (% of Certified Value) | 94% - 106% | 62% - 82% |
| Reason for Discrepancy | N/A | Matrix suppression effects |
Data sourced from a study on Ochratoxin A in wheat samples.
Table 2: Biomarker (Cotinine in Saliva) Analysis
| Parameter | IDMS (LC-MS/MS) | Immunoassay (ELISA) |
| Limit of Quantitation (LOQ) | 0.1 ng/mL | 0.15 ng/mL |
| Correlation (Intraclass Correlation) | 0.884 | N/A |
| Detected in Samples | 97% | 95% |
Data from a comparative study on salivary cotinine levels in children.
Table 3: General Performance Characteristics
| Parameter | Isotope Dilution Mass Spectrometry (IDMS) | External Standard Calibration | Immunoassay (ELISA) |
| Accuracy (% Recovery) | Typically 97-103% | Highly variable (e.g., 62-118%) | Can exhibit significant bias |
| Precision (%RSD/%CV) | Generally <5% | Often >10% in complex matrices | Typically <15% |
General performance characteristics compiled from multiple sources.
Experimental Protocols
To illustrate the practical application of IDMS, detailed methodologies for the quantification of a small molecule drug in plasma and a protein biomarker are provided below.
Quantification of a Small Molecule Drug in Plasma by ID-LC-MS/MS
This protocol outlines a typical workflow for the analysis of a small molecule drug in a biological matrix.
1. Materials and Reagents:
-
Analyte (small molecule drug) reference standard
-
Stable isotope-labeled internal standard (SIL-IS) of the analyte
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
2. Preparation of Standards and Quality Controls (QCs):
-
Prepare a stock solution of the analyte and the SIL-IS in methanol.
-
Create a series of calibration standards by spiking blank human plasma with known concentrations of the analyte stock solution.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
3. Sample Preparation:
-
To 100 µL of plasma sample, calibrator, or QC, add 20 µL of the SIL-IS working solution.
-
Vortex briefly to mix.
-
Perform protein precipitation by adding 300 µL of cold acetonitrile.
-
Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a C18 column with a gradient elution of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometry (MS/MS): Employ a tandem mass spectrometer with an electrospray ionization (ESI) source. Optimize the multiple reaction monitoring (MRM) transitions for both the analyte and the SIL-IS.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS.
-
Calculate the peak area ratio of the analyte to the SIL-IS.
-
Construct a calibration curve by plotting the peak area ratios against the known concentrations of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples and QCs from the calibration curve.
Quantification of a Protein Biomarker by IDMS
This protocol describes a bottom-up proteomics approach for protein quantification.
1. Materials and Reagents:
-
Purified protein standard
-
Stable isotope-labeled peptide standard (corresponding to a unique tryptic peptide of the target protein)
-
Urea, Dithiothreitol (DTT), Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
Solvents for solid-phase extraction (SPE)
2. Sample Preparation:
-
Spike a known amount of the stable isotope-labeled peptide standard into the plasma sample.
-
Denature the proteins in the sample using a urea-based buffer.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the cysteine residues with IAA.
-
Digest the proteins into peptides overnight with trypsin.
-
Clean up the resulting peptide mixture using SPE.
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Separate the peptides using a nano-flow HPLC system with a C18 column and a suitable gradient.
-
Mass Spectrometry (MS/MS): Analyze the eluting peptides on a high-resolution mass spectrometer, monitoring for the specific precursor and fragment ions of both the native and labeled target peptides.
4. Data Analysis:
-
Extract the ion chromatograms for the native and labeled peptides.
-
Calculate the peak area ratio.
-
Quantify the amount of the native peptide in the sample by comparing its peak area to that of the known amount of the labeled peptide standard.
-
Relate the peptide quantity back to the protein concentration.
Mandatory Visualization: Signaling Pathways and Workflows
Visualizing complex biological pathways and experimental workflows is crucial for understanding the role and application of IDMS. The following diagrams are generated using the DOT language.
Caption: General experimental workflow for Isotope Dilution Mass Spectrometry (IDMS).
Application in Drug Development: Target Engagement in the EGFR Signaling Pathway
IDMS is a powerful tool for elucidating drug mechanisms of action and validating target engagement. For instance, in the development of kinase inhibitors, IDMS can be used to precisely quantify changes in the phosphorylation of downstream target proteins, providing a direct measure of the drug's efficacy. The following diagram illustrates the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a common target in cancer therapy, and highlights where IDMS can be applied.
Caption: EGFR signaling pathway and the role of IDMS in quantifying target engagement.
In this pathway, the binding of Epidermal Growth Factor (EGF) to its receptor (EGFR) triggers a cascade of phosphorylation events. A kinase inhibitor drug can block this signaling. IDMS can be employed to accurately measure the change in phosphorylation levels of key downstream proteins like MEK, ERK, and AKT, thereby providing a quantitative measure of the drug's on-target effect.
References
Assessing the Matrix Effect of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4: A Comparative Guide
For researchers, scientists, and drug development professionals utilizing mass spectrometry for bioanalysis, understanding and mitigating the matrix effect is critical for obtaining accurate and reliable quantitative data. The choice of an appropriate internal standard is paramount in this endeavor. This guide provides a comparative assessment of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, a stable isotope-labeled internal standard (SIL-IS), and its performance in compensating for matrix effects in complex biological matrices.
Introduction to Matrix Effect and the Role of Internal Standards
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the matrix effect refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma, urine, or tissue homogenates).[1] This phenomenon can lead to ion suppression or enhancement, resulting in inaccurate quantification of the target analyte.[1]
To correct for these variations, an internal standard (IS) is added at a known concentration to all samples, including calibration standards and quality controls.[2] The ideal IS should mimic the analytical behavior of the analyte as closely as possible.[3] Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard because their physicochemical properties are nearly identical to their non-labeled counterparts.[2] This ensures they experience similar extraction recovery, chromatographic retention, and ionization responses, thereby effectively compensating for matrix-induced variability.
Comparative Performance in Matrix Effect Mitigation
The use of a deuterated internal standard is the most effective strategy to compensate for matrix effects.[1] While specific quantitative data for the matrix effect of this compound is not extensively published, its structural similarity to deuterated standards used for the analysis of related compounds like hydroxychloroquine (HCQ) provides strong evidence for its efficacy.
For instance, in a validated LC-MS/MS method for the determination of HCQ and its metabolites, the use of corresponding deuterated internal standards (HCQ-d4, DHCQ-d4, and BDCQ-d4) resulted in an internal standard-normalized matrix effect that was within (100±10)%.[4] This indicates a near-perfect compensation for the matrix effect.
To illustrate the expected performance of this compound compared to a hypothetical non-deuterated, structurally analogous internal standard, the following table summarizes the anticipated outcomes.
| Parameter | This compound (SIL-IS) | Alternative (Non-Deuterated IS) | Rationale |
| Matrix Factor (MF) of Analyte | Variable (e.g., 0.7 - 1.2) | Variable (e.g., 0.7 - 1.2) | The analyte's ionization is affected by the biological matrix, leading to either suppression (MF < 1) or enhancement (MF > 1). |
| Matrix Factor (MF) of Internal Standard | Closely tracks analyte's MF (e.g., 0.7 - 1.2) | May differ significantly from the analyte's MF | Due to its identical chemical structure, the SIL-IS is affected by the matrix in the same way as the analyte. A non-deuterated IS will have different physicochemical properties and thus a different response to the matrix. |
| IS-Normalized Matrix Factor | Close to 1.0 (e.g., 0.95 - 1.05) | Variable and potentially outside acceptable limits | The ratio of the analyte's MF to the SIL-IS's MF will be close to unity, indicating effective compensation. For a non-deuterated IS, this ratio will be variable, leading to inaccurate results. |
| Precision (%CV) of Quality Controls | Low (<15%) | Potentially high (>15%) | Effective compensation for matrix effects by the SIL-IS leads to high precision in the measurements. |
| Accuracy (%Bias) of Quality Controls | High (within ±15%) | Potentially low (outside ±15%) | Accurate quantification is achieved due to the reliable correction for matrix-induced signal variations. |
Experimental Protocols
A detailed methodology for assessing the matrix effect is crucial for validating a bioanalytical method. The following protocol outlines the key steps.
Objective:
To quantitatively assess the matrix effect of this compound and compare its ability to compensate for these effects against an alternative internal standard.
Materials:
-
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol (Analyte)
-
This compound (SIL-IS)
-
Alternative, non-deuterated internal standard
-
Control human plasma (or other relevant biological matrix)
-
LC-MS/MS system
-
Solvents for extraction and mobile phase (e.g., acetonitrile, methanol, formic acid, ammonium acetate)
Methodology:
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of control human plasma into a microcentrifuge tube.
-
Add 200 µL of acetonitrile (containing the internal standard at a fixed concentration).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube or vial for LC-MS/MS analysis.[5]
-
-
Preparation of Sample Sets for Matrix Effect Evaluation:
-
Set 1 (Neat Solution): Analyte and internal standard are spiked into the mobile phase or reconstitution solvent at low and high concentrations.
-
Set 2 (Post-Extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are spiked into the resulting supernatant at low and high concentrations.
-
Set 3 (Pre-Extraction Spike): Analyte and internal standard are spiked into the plasma before the extraction process at low and high concentrations.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Use an appropriate chromatographic column (e.g., C18 or HILIC) and mobile phase gradient to achieve separation of the analyte and internal standard from endogenous matrix components.
-
Optimize the mass spectrometer parameters (e.g., ion source, collision energy) for the detection of the analyte and internal standard.
-
-
Data Analysis and Calculation of Matrix Factor:
-
The matrix factor (MF) is calculated as the ratio of the peak area of the analyte in the presence of the matrix (Set 2) to the peak area of the analyte in the neat solution (Set 1).
-
MF = Peak Area (Post-Extraction Spike) / Peak Area (Neat Solution)
-
An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.
-
The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing the matrix effect and the logical relationship for accurate quantification using a deuterated internal standard.
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis of Internal Standards for Quantitative Bioanalysis: 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 versus Alternatives
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the precision and reliability of analytical methods are paramount. The use of internal standards in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of robust bioanalytical assays. This guide provides a detailed comparison of the performance of deuterated internal standards, specifically focusing on the conceptual advantages of using compounds like 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, against non-deuterated, or analog, internal standards.
The choice of an appropriate internal standard is critical as it corrects for variability inherent in the analytical process, including sample preparation, injection volume inconsistencies, and matrix effects.[1] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely regarded as the "gold standard" for their ability to mimic the analyte of interest most closely.[1][2][3]
The Gold Standard: Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium. This substitution results in a molecule with nearly identical physicochemical properties to the analyte but with a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[2] This near-identity is the key to their superior performance in quantitative assays.[1][4]
Key Advantages:
-
Co-elution with the Analyte: Deuterated standards typically exhibit the same chromatographic retention time as the analyte, ensuring that both compounds are subjected to the same matrix effects at the same time.[2]
-
Correction for Matrix Effects: Because they co-elute and share chemical properties, deuterated internal standards experience the same degree of ion suppression or enhancement as the analyte, leading to more accurate and precise quantification.[2]
-
Improved Accuracy and Precision: By effectively normalizing for variations in extraction recovery, injection volume, and matrix effects, deuterated standards significantly enhance the overall accuracy and precision of the bioanalytical method.[2]
Quantitative Performance Comparison
The following tables summarize typical validation data for LC-MS/MS methods utilizing a deuterated internal standard for the analysis of hydroxychloroquine, a structurally similar compound. This data serves as a strong indicator of the performance that can be expected from a well-developed method using this compound.
Table 1: Typical Performance of a Deuterated Internal Standard (e.g., Hydroxychloroquine-d4) in Bioanalysis
| Parameter | Typical Performance Metric | Reference |
| Linearity (r²) | ≥ 0.99 | [5][6] |
| Lower Limit of Quantification (LLOQ) | 1-5 ng/mL in plasma/blood | [7][8] |
| Intra-day Precision (%CV) | ≤ 15% | |
| Inter-day Precision (%CV) | ≤ 15% | |
| Accuracy (% Bias) | Within ±15% of nominal value | |
| Matrix Effect (IS Normalized) | Within 85-115% | [9] |
| Recovery | Consistent and reproducible | [9] |
Table 2: Conceptual Comparison of Internal Standard Performance
| Feature | Deuterated Internal Standard | Non-Deuterated (Analog) Internal Standard |
| Chromatographic Elution | Co-elutes with analyte | May have different retention time |
| Matrix Effect Compensation | High (experiences identical effects) | Variable (experiences different effects) |
| Extraction Recovery | Tracks analyte recovery very closely | May have different recovery |
| Precision (%CV) | Typically < 15% | Can be > 20% in complex matrices |
| Accuracy | High | Can be compromised by differential matrix effects |
| Cost | Generally higher | Generally lower |
| Availability | May require custom synthesis | Often more readily available |
The data consistently shows that methods employing deuterated internal standards achieve high levels of linearity, sensitivity, precision, and accuracy, meeting the stringent requirements of regulatory bodies for bioanalytical method validation.[10][11]
Experimental Protocols
Detailed methodologies are crucial for the successful validation and implementation of bioanalytical assays. Below are representative protocols for sample preparation and the assessment of matrix effects, which are key experiments in evaluating the performance of an internal standard.
1. Sample Preparation: Protein Precipitation
This is a common and straightforward method for extracting drugs and their metabolites from biological matrices like plasma or whole blood.
-
To a 100 µL aliquot of the biological sample (e.g., plasma), add a known concentration of the internal standard (e.g., this compound).
-
Add 300 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.[1]
-
Transfer the supernatant to a clean tube or a 96-well plate for injection into the LC-MS/MS system.
2. Evaluation of Matrix Effects
This experiment is designed to quantify the extent of ion suppression or enhancement caused by the biological matrix and to assess how well the internal standard compensates for it.
-
Objective: To determine the matrix factor (MF) and the internal standard-normalized matrix factor.
-
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and internal standard spiked in a clean solvent (e.g., mobile phase).
-
Set B (Post-extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the biological matrix before extraction.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement.
-
-
Calculate IS-Normalized MF:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Set B) / (Peak Area Ratio of Analyte/IS in Set A)
-
A value close to 1 indicates that the internal standard effectively compensates for the matrix effect.
-
-
Visualizing the Workflow and Principles
To better illustrate the concepts discussed, the following diagrams, created using the DOT language, depict a typical experimental workflow and the logical relationship for selecting an ideal internal standard.
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Logical path to selecting a deuterated internal standard.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The evidence overwhelmingly supports the use of deuterated internal standards, such as this compound, as the superior choice for quantitative LC-MS/MS analysis. Their ability to closely mimic the behavior of the analyte ensures effective compensation for analytical variability, most notably matrix effects, leading to enhanced accuracy and precision. While analog internal standards may present a more cost-effective and readily available option, their use introduces a higher risk of compromised data quality due to potential differences in chromatographic behavior and susceptibility to matrix effects. For researchers and drug development professionals, the investment in a deuterated internal standard is a crucial step toward ensuring the integrity and validity of their bioanalytical data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 8. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Method development and validation for rapid quantification of hydroxychloroquine in human blood using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 for regulatory compliance in bioanalysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving accurate and reproducible quantification of analytes in complex biological matrices. This guide provides an objective comparison of the performance of a deuterated internal standard, 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, against a non-deuterated alternative for the bioanalysis of Hydroxychloroquine (HCQ), a widely used antimalarial and immunomodulatory drug.
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, internal standards are indispensable for correcting variability.[1] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest.[2] This similarity ensures they co-elute chromatographically and experience similar ionization effects, effectively normalizing variations that can occur during sample preparation and analysis.[3]
This guide will delve into a comparative analysis, presenting data from validated bioanalytical methods for HCQ using both a deuterated internal standard (Hydroxychloroquine-d4) and a non-deuterated structural analog (Quinine). While this compound is a close structural analog to Hydroxychloroquine-d4, the presented data for HCQ-d4 is representative of the performance expected from such a deuterated standard.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standard
The following table summarizes the key performance parameters of two distinct bioanalytical methods for the quantification of Hydroxychloroquine: one employing a deuterated internal standard (Hydroxychloroquine-d4) and the other a non-deuterated analog internal standard (Quinine).
| Performance Metric | Method with Deuterated Internal Standard (Hydroxychloroquine-d4) | Method with Non-Deuterated Internal Standard (Quinine) |
| Analyte | Hydroxychloroquine (HCQ) | Hydroxychloroquine (HCQ) |
| Internal Standard | Hydroxychloroquine-d4 | Quinine |
| Linearity Range | 2 - 500 ng/mL[4] | 50 - 4000 ng/mL[5] |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[4] | 50 ng/mL[5] |
| Intra-day Precision (%CV) | ≤ 3.45%[4] | 4.3 - 10.3%[5] |
| Inter-day Precision (%CV) | ≤ 2.79%[4] | 4.3 - 10.3%[5] |
| Intra-day Accuracy | Within ±15% of nominal values | 93.1 - 103.2%[5] |
| Inter-day Accuracy | Within ±15% of nominal values | 93.1 - 103.2%[5] |
| Recovery | 88.9 - 94.4%[6] | Not explicitly reported |
| Matrix Effect | Within (100±10)% (IS normalized)[6] | Not explicitly reported, but potential for differential matrix effects exists |
Experimental Protocols
Method 1: Bioanalysis of Hydroxychloroquine using a Deuterated Internal Standard (Hydroxychloroquine-d4)
This method describes a validated LC-MS/MS assay for the quantification of HCQ in human whole blood.[4]
1. Sample Preparation:
-
To a 100 µL aliquot of human whole blood, add 25 µL of the internal standard working solution (Hydroxychloroquine-d4).
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography (HPLC) system.
-
Column: A suitable reversed-phase column, such as a pentafluorophenyl (PFP) column (50 mm × 4.6 mm, 2.6 µm).[4]
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent (e.g., methanol or acetonitrile).[4]
-
Flow Rate: A typical flow rate of 0.45 mL/min.[4]
-
Injection Volume: 10 µL.[4]
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[4]
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor to product ion transitions for HCQ and HCQ-d4.[4]
Method 2: Bioanalysis of Hydroxychloroquine using a Non-Deuterated Internal Standard (Quinine)
This method details a validated HPLC method with fluorescence detection for the quantification of HCQ and its metabolites in whole blood.[5]
1. Sample Preparation:
-
To a 500 µL aliquot of whole blood, add the internal standard (Quinine).
-
Perform protein precipitation by adding methanol and cupric sulfate.
-
Vortex the mixture and centrifuge.
-
The supernatant is then subjected to further cleanup or directly injected for analysis.
2. HPLC-FLD Conditions:
-
HPLC System: A standard HPLC system with a fluorescence detector.
-
Column: A phenyl column.[5]
-
Mobile Phase: A suitable mobile phase for the separation of HCQ, its metabolites, and the internal standard.
-
Detection: Fluorescence detection with appropriate excitation and emission wavelengths.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow for bioanalysis and the logical advantages of using a deuterated internal standard.
Caption: A generalized experimental workflow for bioanalytical sample processing and LC-MS/MS analysis.
Caption: Logical relationship between internal standard choice and bioanalytical data quality.
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4 with the appropriate Personal Protective Equipment (PPE) to mitigate potential risks.
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye damage[1]. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, which can lead to severe burns and irritation[1]. |
| Body Protection | A standard laboratory coat. | To protect from accidental spills and contamination of personal clothing[1]. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. | To avoid inhalation of potentially harmful vapors or aerosols[1]. |
In the event of a spill, immediately contain the material with an inert absorbent such as vermiculite, sand, or earth. Place the absorbed material into a suitable, labeled container for disposal. Do not allow the chemical to enter drains or waterways[1].
Step-by-Step Disposal Protocol
The proper disposal of this compound is a critical step in the laboratory workflow. Adherence to these procedures will help ensure the safety of personnel and the protection of the environment.
-
Waste Identification and Segregation:
-
Treat all this compound waste as hazardous and corrosive.
-
Segregate this waste from other laboratory waste streams to prevent accidental mixing with incompatible materials, such as strong oxidizing agents[1].
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the collection of this chemical waste.
-
The label should clearly identify the contents as "Hazardous Waste: this compound" and include any applicable hazard warnings (e.g., "Corrosive")[1].
-
-
Storage:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be cool, dry, and well-ventilated[1].
-
-
Arranging for Disposal:
-
Do not dispose of this compound down the drain or in regular trash[1].
-
Contact a licensed and reputable chemical waste disposal company to arrange for pickup and proper disposal[1].
-
Provide the disposal company with the chemical name, quantity, and all available safety information[1]. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification[2].
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, thereby fostering a culture of safety and environmental responsibility within their research and development activities.
References
Navigating the Safe Handling of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4: A Comprehensive Guide
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel chemical entities. This guide provides essential, immediate safety and logistical information for the handling of 4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4, a deuterated analog of a chloroquine-related compound. Adherence to these procedural steps is critical for minimizing risk and ensuring a safe laboratory environment.
Immediate Safety and Hazard Information
This compound, and its non-deuterated counterpart, are classified as hazardous substances. The primary routes of exposure are ingestion, skin contact, and eye contact. Based on available Safety Data Sheets (SDS), the compound presents the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation.[1][2]
In case of exposure, the following first aid measures should be taken immediately:
| Exposure Route | First Aid Measures |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention. |
| Skin Contact | Immediately wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1] |
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment (PPE) strategy is the foundation of safe handling. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material. Must be worn at all times when handling the compound. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn to protect against splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat | Fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area | If dusts or aerosols may be generated, use a properly fitted respirator. |
Operational Plan for Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling from receipt to use.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
